Femoxetine
Description
serotonin uptake inhibitor; RN given refers to (3R-trans)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSFTALXCYKKFQ-YLJYHZDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208576 | |
| Record name | Femoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59859-58-4 | |
| Record name | (+)-Femoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59859-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Femoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Femoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEMOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Preclinical Pharmacokinetics of Femoxetine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Femoxetine, a selective serotonin reuptake inhibitor (SSRI), is a structural analog of paroxetine. Its development was halted, leading to a scarcity of publicly available preclinical pharmacokinetic data. This guide provides a comprehensive framework for understanding the potential pharmacokinetic profile of this compound in preclinical models. By leveraging data from closely related compounds and established drug development methodologies, we outline the essential experiments, expected metabolic pathways, and comparative pharmacokinetic parameters necessary for a thorough preclinical evaluation. This document serves as a technical resource for researchers investigating this compound or similar chemical entities, detailing the protocols required to characterize absorption, distribution, metabolism, and excretion (ADME).
Introduction to Preclinical Pharmacokinetics
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s.[1] Although its development was ultimately discontinued in favor of paroxetine, its unique structure continues to be of interest.[1] A comprehensive understanding of a drug candidate's pharmacokinetics (PK) in preclinical species is fundamental to drug development. These studies are essential for selecting appropriate animal species for toxicology studies, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for first-in-human trials.[2]
The primary objective of preclinical PK studies is to characterize the ADME profile of a new chemical entity.[2] Due to the limited availability of specific in vivo preclinical data for this compound, this guide will utilize established methodologies and comparative data from analogous compounds, such as fluoxetine and atomoxetine, to illustrate the key principles and experimental designs.
Comparative Pharmacokinetic Parameters in Preclinical Models
The selection of appropriate animal models is critical, and typically includes at least one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, non-human primate) species.[2] Significant inter-species differences in metabolism and bioavailability are common and must be understood. For instance, atomoxetine exhibits profound differences in first-pass metabolism between rats and dogs, resulting in oral bioavailability of just 4% in rats compared to 74% in dogs.[3]
The following tables present example pharmacokinetic parameters for other well-characterized selective reuptake inhibitors, which provide a contextual baseline for what might be expected for a compound like this compound.
Table 1: Example Pharmacokinetic Parameters of Related Compounds in Rodents
| Parameter | Fluoxetine (Rat) | Atomoxetine (Rat) |
|---|---|---|
| Dose (Route) | 5 mg/kg (p.o.) | 5 mg/kg (p.o.) |
| Bioavailability (F%) | ~38%[4] | 4%[3] |
| Tmax (h) | Not Specified | Not Specified |
| Elimination Half-life (T½) | ~5 h[4] | Not Specified |
| Metabolite Half-life (T½) | ~15 h (Norfluoxetine)[4] | Not Specified |
| Plasma Protein Binding | 85-90%[4] | Not Specified |
Table 2: Example Pharmacokinetic Parameters of Related Compounds in Non-Rodents (Beagle Dog)
| Parameter | Fluoxetine | Atomoxetine | Ammoxetine |
|---|---|---|---|
| Dose (Route) | Not Specified (p.o.) | 5 mg/kg (p.o.) | 2 mg/kg (p.o.) |
| Bioavailability (F%) | ~72%[5] | 74%[3] | ~42%[6] |
| Tmax (h) | 4 - 8 h[5] | Not Specified | 0.75 - 1.40 h[6] |
| Plasma Protein Binding | ~94%[5] | Not Specified | 50-60%[6] |
Metabolism and Excretion Profile
Human studies of this compound have shown that it undergoes extensive first-pass metabolism, which significantly reduces its bioavailability to approximately 5-10%.[7] The primary metabolic pathway identified is N-demethylation, resulting in the formation of an active metabolite, northis compound .[8] The formation and elimination rates of northis compound are reported to be very similar to the parent compound.[8]
While the specific enzymes responsible for this compound metabolism have not been detailed, it is highly probable that, like other SSRIs and SNRIs, it is metabolized by the Cytochrome P450 (CYP) enzyme system. For example, the metabolism of the novel SNRI ammoxetine is primarily mediated by CYP2C19 and CYP3A4, while fluoxetine metabolism involves CYP2D6, CYP2C19, and others.[6][9]
Based on human data, this compound and its metabolites are eliminated primarily through the kidneys.[7] Up to 80% of the administered dose is excreted as metabolites in the urine, with a smaller fraction (up to 11%) found in the feces.[7] Less than 2% of the dose is excreted as unchanged this compound in the urine.[7] Preclinical excretion studies using metabolic cages are necessary to confirm these routes and mass balance in animal models.
Key Experimental Protocols
A robust preclinical PK study involves a standardized workflow from animal dosing to data analysis. The protocols below are based on established methodologies for similar compounds.
-
Animal Models: Male Sprague-Dawley rats (200-250 g) and male Beagle dogs (8-12 kg) are commonly used. Animals are fasted overnight prior to dosing.
-
Drug Formulation & Administration: For oral (p.o.) administration, this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous (i.v.) administration, the compound is dissolved in a vehicle such as saline or a solution containing a solubilizing agent. Dosing is performed by oral gavage or injection into a cannulated vein (e.g., femoral vein).
-
Blood Sampling: Blood samples (~0.25 mL) are collected from a cannulated artery or vein (e.g., jugular vein in rats) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Animal Acclimation: Rats are housed individually in metabolic cages for at least 24 hours to acclimate.[6]
-
Dosing: A single oral dose of this compound is administered.
-
Sample Collection: Urine and feces are collected separately at specified intervals post-dose (e.g., 0-8h, 8-12h, 12-24h, 24-48h, and 48-72h).[6]
-
Sample Processing: The volume of urine is measured, and an aliquot is stored at -80°C. Feces are collected, weighed, and homogenized in water to create a uniform suspension for analysis.[6]
The quantification of this compound and northis compound in plasma, urine, and fecal homogenates would typically be performed using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its high sensitivity and selectivity.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples (e.g., 100 µL) are diluted and loaded onto an SPE cartridge.[10][11] The cartridge is washed to remove interferences, and the analytes are eluted with an organic solvent.
-
Protein Precipitation: An alternative, simpler method involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and northis compound, ensuring specificity and accurate quantification.
-
Conclusion
While specific preclinical pharmacokinetic data for this compound remains limited in the public domain, a clear and well-established path for its characterization exists. The methodologies outlined in this guide, derived from standard practices and studies of analogous compounds, provide a robust framework for evaluating its ADME profile. Key expectations for this compound include extensive first-pass metabolism, likely mediated by CYP enzymes, leading to the formation of the active metabolite northis compound. Significant species differences in bioavailability, similar to those seen with other CNS-acting drugs, should be anticipated. A thorough execution of the described in-vivo, excretion, and bioanalytical protocols is essential for any future development of this compound or related compounds, enabling accurate data interpretation for toxicological risk assessment and human dose prediction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioivt.com [bioivt.com]
- 3. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjcbth.ro [rjcbth.ro]
The Discovery and Synthesis of Femoxetine (FG-4963): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant in the 1970s.[1] Structurally related to paroxetine, it demonstrated a promising pharmacological profile by specifically targeting the serotonin (5-HT) transporter.[2][3][4] Despite showing antidepressant efficacy comparable to established tricyclic antidepressants like amitriptyline and imipramine in clinical trials, its development was ultimately halted.[5][6] This was primarily because its pharmacokinetic properties were not amenable to a once-daily dosing regimen, leading the developing company, Ferrosan, to shift focus to paroxetine.[1] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.
Discovery and Historical Context
This compound was first developed in 1975 by the Danish pharmaceutical company Ferrosan.[1] The patents for its preparation were filed by J. A. Christensen and R. F. Squires.[7] As a phenylpiperidine derivative, it was identified as a potent inhibitor of serotonin reuptake.[4] Marketed under the tentative brand name Malexil, this compound underwent clinical trials in Europe for depression and was also investigated for the treatment of obesity and alcoholism.[1][5][8] In 1987, Martec licensed the drug for development in North America, citing favorable preliminary results in over 800 patients in European trials.[5] However, following Ferrosan's acquisition by Novo Nordisk, the development of this compound was discontinued in favor of paroxetine.[1][8]
Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound functions as a selective serotonin reuptake inhibitor (SSRI).[1][9] Its primary mechanism of action involves blocking the serotonin transporter (SERT) protein on the presynaptic neuron.[2][3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to postsynaptic receptors.[2][3] This enhanced serotonergic signaling is believed to be the basis for its antidepressant effects.[2][3]
Synthesis of this compound
The chemical name for this compound is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine.[7][10] Several synthetic routes have been developed, with a focus on enantioselective methods to produce the desired stereoisomer. A concise and effective synthesis utilizes an N-heterocyclic carbene (NHC)-catalyzed reaction.[11]
Enantioselective Synthesis Protocol
A key strategy for synthesizing (-)-Femoxetine involves the NHC-catalyzed homoenolate addition to a nitroalkene, followed by an in-situ reduction.[11]
Experimental Protocol:
-
Preparation of Nitroalkene (8): The synthesis begins with a two-step Henry/elimination sequence to furnish the required nitroalkene intermediate.[11]
-
NHC-Catalyzed Homoenolate Addition: Cinnamaldehyde and the nitroalkene (8) are subjected to the key NHC-catalyzed step. This is followed by an in-situ reduction using Zinc dust in ethanol and acetic acid. This sequence yields the δ-lactam intermediate (10) with a 53% yield and 82% enantiomeric excess (ee).[11]
-
Methylation: The lactam is then methylated using methyl iodide.[11]
-
Reduction: The final step is a reduction of the methylated lactam using Lithium Aluminium Hydride (LiAlH4) to yield this compound (11).[11]
Physicochemical and Pharmacological Data
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | [1][10] |
| Molecular Formula | C₂₀H₂₅NO₂ | [1][9][10] |
| Molar Mass | 311.42 g/mol | [1][9][10] |
| CAS Number | 59859-58-4 | [7][10] |
| Hydrochloride CAS | 56222-04-9 | [7][12] |
Pharmacokinetic and Toxicity Data
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 7–27 hours | Human | [1] |
| Oral LD₅₀ (Female) | 1408 mg/kg | Mouse | [7] |
| Oral LD₅₀ (Male) | 1687 mg/kg | Mouse | [7] |
| Intravenous LD₅₀ (Female) | 48 mg/kg | Mouse | [7] |
| Intravenous LD₅₀ (Male) | 45 mg/kg | Mouse | [7] |
Clinical Trial Data (Obesity Study)
A randomized, placebo-controlled study investigated the efficacy of this compound for weight loss in obese patients.[6]
| Parameter | This compound Group (n=36) | Placebo Group (n=37) | Reference |
| Dosage | 600 mg daily | Placebo | [6] |
| Duration | 16 weeks | 16 weeks | [6] |
| Median Weight Loss | 8.3 kg | 6.2 kg | [6] |
| Statistical Significance | No significant difference | - | [6] |
While the overall weight loss was not statistically significant compared to placebo, a trend towards greater weight loss was observed in patients with a history of obesity longer than 20 years.[5][6]
Structure-Activity Relationship (SAR)
The structure of this compound is closely related to Paroxetine, another potent SSRI. Structure-activity relationship studies of 25 variants of paroxetine and this compound highlighted key features for 5-HT uptake inhibition.[13] The presence and position of substituents on the aromatic rings are critical for binding affinity and selectivity.[14] For instance, the addition of a para-fluoro atom to the phenyl ring of this compound (creating a hybrid molecule, FG 7080) was shown to considerably potentiate its affinity for the serotonin transporter.[1]
Conclusion
This compound (FG-4963) represents an important chapter in the development of selective serotonin reuptake inhibitors. While it demonstrated clear pharmacological activity and clinical efficacy as an antidepressant, its development was ultimately curtailed by pharmacokinetic limitations that made it less commercially viable than its successor, paroxetine. The synthetic pathways, particularly modern enantioselective methods, provide valuable insights for medicinal chemists. The extensive preclinical and clinical data gathered for this compound continue to serve as a useful reference in the ongoing research and development of novel CNS-active agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurochemical and pharmacological studies on a new 5HT-uptake inhibitor, FG4963, with potential antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARTEC LICENSES SEROTONIN RE-UPTAKE INHIBITOR this compound [insights.citeline.com]
- 6. This compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. Buy this compound | 59859-58-4 [smolecule.com]
- 10. (+)-Femoxetine | C20H25NO2 | CID 3012003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine, 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenyl-, hydrochloride (1:1), (3R,4S)- | C20H26ClNO2 | CID 171500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
An In-depth Technical Guide to the Neurochemical Profile of Femoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), exhibits a distinct neurochemical profile characterized by its high affinity and selectivity for the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinities, neurotransmitter reuptake inhibition properties, and the experimental methodologies used for their determination. All quantitative data are presented in structured tables for comparative analysis, and key mechanisms and experimental workflows are illustrated with detailed diagrams.
Introduction
This compound, developed under the code name FG 4963, is a phenylpiperidine derivative that acts as a potent and selective inhibitor of serotonin (5-HT) reuptake.[1][2][3] Its mechanism of action involves blocking the serotonin transporter, leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2] While its development was ultimately discontinued in favor of paroxetine, its well-defined neurochemical profile makes it a valuable tool for research in serotonergic neurotransmission and antidepressant drug discovery.[3]
Binding Affinity Profile
This compound demonstrates a high affinity for the serotonin transporter (SERT) with comparatively negligible affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is a hallmark of its pharmacological profile.
Table 1: Binding Affinity of this compound Hydrochloride for Monoamine Transporters (Computational Data)
| Transporter | pKi | Ki (nM) |
| SERT | 7.96 | 11.0 |
| DAT | 6.12 | 758.6 |
| NET | 6.29 | 512.9 |
Data from a computational study.[4][5]
Neurotransmitter Reuptake Inhibition
Experimental studies have confirmed the potent and selective inhibition of serotonin reuptake by this compound.
Table 2: In Vitro Inhibition of Serotonin Reuptake by this compound Hydrochloride
| Assay | Species | Brain Region | IC50 (nM) | Reference |
| Inhibition of [3H]-5-HT uptake | Rat | Hypothalamus | 14 | [1] |
Table 3: Inhibitory Constants (Ki) for Monoamine Transporter Uptake
| Transporter | Ki (nM) | Reference |
| SERT ([3H]5-hydroxytryptamine uptake) | 22 | [2] |
Signaling Pathways and Mechanism of Action
As a selective serotonin reuptake inhibitor, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT). This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's neurochemical profile.
In Vitro Inhibition of [3H]-5-HT Uptake in Rat Hypothalamic Synaptosomes
This protocol is based on the methodology described in the study by Guldberg et al. (1976).[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for serotonin uptake into isolated nerve terminals (synaptosomes).
Materials:
-
Rat hypothalami
-
Sucrose solution (0.32 M)
-
Krebs-Ringer phosphate buffer (pH 7.4)
-
[3H]-Serotonin (5-hydroxytryptamine)
-
This compound hydrochloride solutions of varying concentrations
-
Scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Dissect hypothalami from rat brains and homogenize in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound hydrochloride or vehicle (control) for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [3H]-serotonin uptake at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized method based on standard practices for determining the binding affinity (Ki) of a compound for a specific transporter.
Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin transporter (SERT) using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand specific for SERT (e.g., [3H]-citalopram or [3H]-paroxetine).
-
This compound hydrochloride solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Non-specific binding inhibitor (e.g., a high concentration of a known SERT ligand like fluoxetine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific inhibitor).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound hydrochloride is a potent and selective serotonin reuptake inhibitor with a well-characterized neurochemical profile. Its high affinity for the serotonin transporter and low affinity for other monoamine transporters underscore its selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating further investigation into the role of serotonergic systems in health and disease.
References
- 1. Antagonism of fenfluramine-induced hyperthermia in rats by some, but not all, selective inhibitors of 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Femoxetine to the Serotonin Transporter (SERT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Femoxetine to the human serotonin transporter (SERT). It includes quantitative binding data, detailed experimental protocols for assessing SERT binding, and visualizations of key concepts and workflows.
Quantitative Binding Affinity of this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that exhibits a notable binding affinity for the serotonin transporter (SERT). The binding affinity is a critical parameter in determining the potency and selectivity of a drug. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the available transporters at equilibrium.
A study by Postu et al. (2020) reported the binding affinity of this compound to the human serotonin transporter (hSERT) as a pKi value. The pKi is the negative logarithm of the Ki value. This data is summarized in the table below. For comparative purposes, the binding affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET) from the same study are also included to illustrate the selectivity of this compound.
| Compound | Transporter | pKi | Ki (nM) |
| This compound | hSERT | 6.12 | 758.6 |
| This compound | hDAT | 5.7 | 2000 |
| This compound | hNET | 6.52 | 302 |
Data Interpretation: The pKi value of 6.12 for this compound at hSERT corresponds to a Ki of approximately 758.6 nM. A lower Ki value indicates a higher binding affinity. The data demonstrates that this compound has a higher affinity for SERT and NET compared to DAT.
Experimental Protocols: Radioligand Binding Assay for SERT
The determination of the in vitro binding affinity of a compound like this compound to SERT is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (SERT).
Below is a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human serotonin transporter.
Materials and Reagents
-
hSERT-expressing cell membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human serotonin transporter.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for SERT. Common examples include [³H]Citalopram, [³H]Paroxetine, or [¹²⁵I]RTI-55.
-
Test Compound: this compound or other compounds to be tested, prepared in a range of concentrations.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Imipramine or 10 µM Citalopram) to determine the amount of radioligand that binds non-specifically to the membranes and other assay components.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation fluid.
-
Microplate scintillation counter or a gamma counter (depending on the radioisotope).
-
Cell harvester for rapid filtration.
Assay Procedure
-
Membrane Preparation:
-
Thaw the frozen hSERT-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membranes to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.
-
-
Assay Plate Setup:
-
The assay is typically performed in a 96-well microplate format in triplicate for each condition.
-
Total Binding wells: Add assay buffer.
-
Non-specific Binding (NSB) wells: Add the non-specific binding control compound at a saturating concentration.
-
Test Compound wells: Add the test compound (this compound) at various concentrations (typically a 10-point serial dilution, e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Add the diluted radioligand to all wells at a final concentration typically at or below its Kd (dissociation constant) for SERT.
-
Add the diluted hSERT membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation is recommended.
-
-
Filtration and Washing:
-
Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials or a compatible microplate.
-
Add scintillation fluid to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
-
Calculate the Ki Value:
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for SERT.
-
-
Visualizations
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for SERT.
Mechanism of Action of this compound at the Synapse
Caption: this compound blocks SERT, increasing synaptic serotonin levels.
Early Clinical Development of Femoxetine for Depression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine (also known by its developmental codes FG 4963 and NNC 20-4963, and the proposed brand name Malexil) is a selective serotonin reuptake inhibitor (SSRI) that was under development as an antidepressant in the 1970s and 1980s.[1] Its development, however, was discontinued in 1996 while it was in Phase III clinical trials.[2] As a result, much of the detailed early clinical trial data is not widely published. This technical guide synthesizes the available information on the early clinical development of this compound for depression, focusing on its mechanism of action, pharmacokinetic profile, and the limited clinical data that has been made public.
Mechanism of Action
This compound is a potent inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the brain.[3][4] By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] This is the characteristic mechanism of action for the SSRI class of antidepressants.
Signaling Pathway
The therapeutic effects of SSRIs like this compound are believed to be mediated through a cascade of downstream signaling events initiated by the sustained increase in synaptic serotonin. This includes the modulation of various serotonin receptors and their intracellular signaling pathways, leading to changes in gene expression and neuroplasticity.
Pharmacokinetic Profile
A study investigating the pharmacokinetics of this compound in humans revealed several key characteristics. The data is best described by a two-compartment open model for both oral and intravenous administration.[3]
| Parameter | Value | Reference |
| Absorption | Almost completely absorbed after oral administration. | [3] |
| Bioavailability | 5-10% due to extensive first-pass metabolism. | [3] |
| Elimination Half-Life | 7–27 hours | [1] |
| Metabolism | Extensive first-pass metabolism. An active metabolite, northis compound, has been identified. | [5] |
| Excretion | Primarily eliminated through urinary excretion of metabolites (up to 80%). Less than 2% is excreted as unchanged this compound in the urine. A small portion (up to 11%) is excreted in the feces. | [3] |
| Dose Proportionality | Pharmacokinetic parameters were not found to be dose-dependent in the range investigated. | [3] |
Note: There is significant inter-individual variation in plasma concentrations, making prediction from one subject to another challenging.[3] A study comparing an enteric-coated tablet to a water solution found the tablet had a longer lag time and slower absorption rate.[5]
Early Clinical Trial Data
Detailed quantitative data from early clinical trials of this compound specifically for depression is scarce in publicly available literature. However, some information can be gleaned from related studies and summaries.
A study on the use of this compound in obese patients provides some insight into the dosages used and the safety profile. In this randomized, placebo-controlled trial, 36 patients received 600 mg of this compound daily for 16 weeks.[4] The side effects were generally minor, with gastrointestinal symptoms being more frequently reported in the this compound group compared to placebo.[4] This study also noted that in several randomized comparative studies in depressive illness, this compound has demonstrated an antidepressant efficacy comparable to that of amitriptyline and imipramine.[4]
Experimental Protocols
Detailed protocols for the early Phase I and Phase II depression trials of this compound are not available in the public domain. However, based on standard clinical trial design for antidepressants during that era, a hypothetical Phase I and Phase II workflow can be constructed.
Hypothetical Phase I Clinical Trial Workflow
A typical Phase I trial for an antidepressant like this compound would have focused on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers.
Hypothetical Phase II Clinical Trial Workflow
Phase II trials would have expanded to a larger group of patients with depression to assess efficacy and further evaluate safety.
Conclusion
This compound was a promising SSRI antidepressant in its early stages of development, with a pharmacokinetic profile characterized by good absorption but low bioavailability due to extensive first-pass metabolism. While its development was ultimately halted, early clinical research suggested an efficacy comparable to established tricyclic antidepressants of the time. The lack of detailed, publicly available data from its early clinical trials for depression highlights the challenges in retrospectively analyzing the development of discontinued pharmaceutical compounds. The information presented here, compiled from the available scientific literature, provides a foundational understanding of the early clinical profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Pharmacodynamic Effect of Femoxetine on Whole Blood Serotonin Concentrations
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Femoxetine, a phenylpiperidine derivative, is a potent and selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2] Like other drugs in its class, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to significant alterations in serotonin homeostasis.[3][4][5] A key pharmacodynamic marker for SSRI activity is the measurement of whole blood serotonin (5-hydroxytryptamine, 5-HT), as approximately 99% of circulating serotonin is stored within platelets.[6] Clinical research demonstrates that treatment with this compound leads to a substantial reduction in whole blood serotonin levels, indicating effective target engagement of the platelet serotonin transporter. This guide provides an in-depth analysis of the quantitative effects of this compound on whole blood 5-HT, details relevant experimental methodologies, and illustrates the underlying biological and operational pathways.
Mechanism of Action: SERT Inhibition and Platelet Serotonin Depletion
This compound exerts its effect by binding to the serotonin transporter (SERT), a protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][5] This same transporter is present on the membrane of blood platelets, where it is responsible for sequestering serotonin from the plasma.[6][7]
By inhibiting SERT, this compound blocks the primary mechanism by which platelets accumulate and store serotonin.[8] This leads to a progressive depletion of the intra-platelet 5-HT pool. Since platelets account for the vast majority of serotonin present in a whole blood sample, this inhibition results in a dramatic decrease in measurable whole blood 5-HT concentrations.[1][6] This effect is a hallmark of systemic SSRI activity and serves as a reliable biomarker for the drug's pharmacodynamic action.[9]
Quantitative Effect on Whole Blood Serotonin
A clinical study involving depressive patients treated with this compound demonstrated a significant reduction in whole blood serotonin levels over a six-week period. The results underscore the potent in vivo effect of the drug on platelet serotonin stores.[1]
| Parameter | Baseline (Pre-Treatment) | Post-Treatment (6 Weeks) | Percent Reduction |
| Mean Whole Blood 5-HT | 0.21 µg/mL | 0.05 µg/mL | ~76.2% |
| Patient Population | 12 patients with depression | ||
| Source | Børup et al., Psychopharmacology, 1979[1] |
The study noted that steady-state concentrations of this compound resulted in a consistent and marked reduction of 5-HT to the same approximate level in all patients, indicating a near-total depletion from the thrombocytes.[1] Interestingly, no direct correlation was found between the magnitude of serotonin reduction and the therapeutic antidepressant effect.[1]
Experimental Protocols: Measurement of Whole Blood Serotonin
While the original 1979 this compound study does not detail its specific assay methodology, a representative protocol for the quantitative analysis of whole blood serotonin involves sample preparation followed by High-Performance Liquid Chromatography (HPLC) with fluorometric or electrochemical detection.[10][11][12]
Sample Collection and Preparation
-
Blood Collection: Collect whole blood via venipuncture into vacuum tubes containing EDTA as an anticoagulant.[10][11] EDTA is preferred as other anticoagulants like ACD-buffer have been shown to result in lower measured 5-HT levels.[10]
-
Internal Standard: Immediately aliquot a defined volume of whole blood and mix with an internal standard (e.g., N-methyl-5-hydroxytryptamine or alpha-methyl-5-HT) to account for variability during sample processing.[10][11]
-
Stabilization & Lysis: Add an antioxidant solution, such as ascorbic acid or sodium borohydride in perchloric acid, to the sample.[11][13] This step serves the dual purpose of precipitating proteins and preventing the oxidative degradation of serotonin.[11][13]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000-16,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the serotonin and internal standard, for analysis.
HPLC Analysis
-
Injection: Inject a fixed volume (e.g., 20 µL) of the supernatant into the HPLC system.[12]
-
Chromatographic Separation: Separate serotonin from other endogenous compounds on a C18 reverse-phase analytical column using an isocratic mobile phase.
-
Detection: Detect serotonin using either a fluorometric detector (following post-column derivatization) or a more direct electrochemical (amperometric) detector set at an appropriate oxidative potential.[10][12]
-
Quantification: Calculate the concentration of serotonin in the original sample by comparing the peak area ratio of serotonin to the internal standard against a standard curve prepared with known concentrations of serotonin.
Conclusion for Drug Development Professionals
The pronounced reduction of whole blood serotonin levels following this compound administration serves as a robust and quantifiable biomarker of its peripheral and, by extension, central SERT inhibitory activity. For researchers in drug development, monitoring whole blood 5-HT provides a powerful pharmacodynamic endpoint to:
-
Confirm target engagement in early-phase clinical trials.
-
Aid in dose-finding studies by establishing the dose required for maximal SERT inhibition.
-
Compare the relative potency of new chemical entities against established SSRIs.
While the clinical relevance of the magnitude of 5-HT depletion to therapeutic efficacy in depression remains debated[1][9], its value as a definitive indicator of pharmacological activity is undisputed. Therefore, the inclusion of whole blood serotonin measurement in the clinical development plan for novel serotonergic agents is highly recommended.
References
- 1. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Serotonin Reuptake Inhibitors (SSRIs): Measurement of Effect on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Changes in human whole blood 5-hydroxytryptamine (5-HT) and platelet 5-HT uptake during treatment with paroxetine, a selective 5-HT uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the accurate measurement of serotonin in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chromsystems.com [chromsystems.com]
- 13. researchgate.net [researchgate.net]
Hepatic Elimination of Femoxetine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile. This technical guide synthesizes the available data on the hepatic elimination pathways of this compound, drawing on early clinical and preclinical studies. Due to the discontinuation of its development, comprehensive modern metabolic studies, particularly on specific human cytochrome P450 (CYP) enzyme involvement, are not available. This document provides a detailed account of the known metabolic routes, pharmacokinetic parameters, and inferred metabolic pathways based on its structural similarity to other well-characterized SSRIs like paroxetine and fluoxetine. Methodologies for key experimental approaches relevant to studying the hepatic metabolism of such compounds are also detailed to guide further research.
Introduction
This compound, chemically known as (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine, is a potent SSRI.[1] Its development was halted in favor of paroxetine.[1][2] Understanding the hepatic elimination of this compound is crucial for comprehending its pharmacokinetics and potential for drug-drug interactions. The liver is the primary site of metabolism for this compound, leading to a significant first-pass effect and substantial inter-individual variability in plasma concentrations.[3][4]
Pharmacokinetics and Metabolism
This compound is well-absorbed orally, but its systemic bioavailability is low, ranging from 5-10%, due to extensive first-pass metabolism in the liver.[3] The primary routes of elimination are through the urinary excretion of its metabolites, accounting for up to 80% of the administered dose.[3] Less than 2% of the parent drug is excreted unchanged in the urine.[3]
Identified Metabolic Pathways
In vitro studies using rat liver microsomes have identified two primary phase I metabolic pathways for this compound:
-
N-demethylation: This pathway results in the formation of the active metabolite, northis compound.[1][4]
-
O-demethylation: This pathway involves the removal of the methyl group from the methoxy moiety.[1]
In rats, these two pathways occur at almost equal rates.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound in humans.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 5-10% | Human | [3] |
| Elimination Half-life | 7–27 hours | Human | [2] |
| Urinary Excretion (unchanged) | < 2% | Human | [3] |
| Urinary Excretion (metabolites) | Up to 80% | Human | [3] |
| Fecal Excretion | Up to 11% | Human | [3] |
Inferred Human Hepatic Metabolism
While specific human CYP enzyme data for this compound is unavailable, inferences can be drawn from its structural analogues, paroxetine and fluoxetine. Paroxetine is primarily metabolized by CYP2D6. Given the structural similarities, it is plausible that CYP2D6 also plays a significant role in the metabolism of this compound. Other CYP enzymes, such as those in the CYP2C and CYP3A subfamilies, may also be involved, particularly in the N-demethylation pathway, similar to their role in fluoxetine metabolism.
Following phase I metabolism, the resulting metabolites, including northis compound and the O-demethylated product, are likely to undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that can be readily excreted in the urine.
Experimental Protocols
Detailed experimental protocols for studying this compound metabolism are not published. However, a general methodology for investigating the in vitro hepatic metabolism of a compound like this compound is provided below.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the major phase I metabolic pathways and the specific CYP enzymes involved in the metabolism of this compound.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
CYP-specific chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Incubation: Prepare incubation mixtures containing human liver microsomes (or recombinant CYP enzymes), this compound at various concentrations, and phosphate buffer.
-
Reaction Initiation: Pre-warm the mixtures at 37°C, and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent drug and its metabolites.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, either use a panel of recombinant CYP enzymes or conduct inhibition studies with specific chemical inhibitors in human liver microsomes.
Visualizing Metabolic Pathways
The following diagrams illustrate the known and inferred hepatic elimination pathways of this compound and a general workflow for its in vitro metabolic analysis.
Caption: Hepatic metabolism of this compound.
Caption: In Vitro Metabolism Workflow.
Conclusion
The hepatic elimination of this compound is characterized by extensive first-pass metabolism, primarily through N- and O-demethylation, leading to the formation of metabolites that are subsequently excreted in the urine. While the specific human CYP enzymes responsible for these transformations have not been definitively identified, it is reasonable to hypothesize the involvement of CYP2D6 and other CYP enzymes based on data from structural analogues. The significant inter-individual variability in this compound pharmacokinetics underscores the importance of hepatic metabolism in its disposition. Further research, employing modern in vitro techniques, would be necessary to fully elucidate the specific enzymes and pathways involved in human this compound metabolism.
References
- 1. Metabolism of this compound, its enantiomer and the racemate in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Dissolving Femoxetine for In Vivo Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its antidepressant properties. For researchers conducting in vivo studies, proper dissolution and formulation of this compound is critical for accurate dosing and obtaining reliable experimental results. This document provides detailed protocols for dissolving this compound hydrochloride, a common salt form used in research, for both parenteral (injection) and oral administration in animal models.
Data Presentation: Recommended Vehicles and Formulations
Due to its low aqueous solubility, this compound hydrochloride requires specific solvent systems or suspensions for in vivo administration. The choice of vehicle depends on the desired route of administration (e.g., intraperitoneal, intravenous, oral gavage), the required concentration, and the specific animal model. Below is a summary of commonly used vehicles for compounds with similar solubility profiles.
| Route of Administration | Vehicle Composition | Typical Concentration Range (mg/mL) | Notes |
| Parenteral (e.g., Intraperitoneal, Subcutaneous) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 - 5 | A common vehicle for solubilizing hydrophobic compounds for injection. Ensure final DMSO concentration is non-toxic. |
| 10% DMSO, 90% Corn oil | 1 - 10 | Suitable for subcutaneous or intramuscular injections requiring a depot effect. | |
| 1% Carboxymethylcellulose (CMC) in Saline | 1 - 10 | A suspension for parenteral administration. Requires sonication or homogenization to ensure uniform particle size. | |
| Oral Gavage | 0.5% - 1% Sodium Carboxymethylcellulose (CMC-Na) in water or saline | 1 - 20 | Forms a stable suspension for oral administration. |
| 20% Cyclodextrin (e.g., HP-β-CD) in water | 1 - 10 | Can improve the solubility of poorly soluble compounds for oral delivery. | |
| 5% DMSO, 95% PEG300 | Up to 25 | A solution for oral administration of compounds soluble in this mixture. |
Experimental Protocols
I. Preparation of this compound Hydrochloride for Parenteral Administration (Solution)
This protocol describes the preparation of a clear solution of this compound hydrochloride suitable for intraperitoneal (IP) or subcutaneous (SC) injection.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed and the desired final concentration of this compound hydrochloride. Calculate the required mass of this compound hydrochloride and the volume of each vehicle component based on the chosen formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
-
Addition of Co-solvents and Surfactants:
-
To the DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure a homogenous mixture.
-
Add the calculated volume of Tween® 80 and vortex again until the solution is clear and uniform.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to the mixture while vortexing. Add the saline dropwise initially to avoid precipitation of the compound.
-
Continue to vortex until a clear, homogenous solution is obtained.
-
-
Sterilization and Storage:
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment or, if stability is confirmed, for a limited period.
-
II. Preparation of this compound Hydrochloride for Oral Gavage (Suspension)
This protocol describes the preparation of a uniform suspension of this compound hydrochloride for oral administration.
Materials:
-
This compound hydrochloride powder
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Sterile water or saline (0.9% NaCl)
-
Sterile magnetic stir bar and stir plate or homogenizer
-
Sterile beaker or flask
-
Weighing scale and spatula
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC-Na solution, weigh 0.5 g of CMC-Na for every 100 mL of sterile water or saline.
-
In a sterile beaker or flask with a sterile magnetic stir bar, slowly add the CMC-Na powder to the water or saline while stirring vigorously.
-
Continue stirring until the CMC-Na is fully hydrated and the solution becomes clear and viscous. This may take several hours. Gentle heating can expedite the process, but the solution must be cooled to room temperature before adding the drug.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound hydrochloride powder.
-
Slowly add the this compound hydrochloride powder to the prepared CMC-Na vehicle while continuously stirring or homogenizing.
-
Continue to mix until a uniform suspension is achieved. Visually inspect for any clumps of powder.
-
-
Storage and Dosing:
-
Store the suspension at 4°C.
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee uniform dosing.
-
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound.
Application of Femoxetine in Animal Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that is structurally related to paroxetine.[1] Primarily investigated for its antidepressant properties, its mechanism of action by increasing serotonin levels in the synaptic cleft suggests potential therapeutic efficacy in anxiety disorders.[2][3] Preclinical evaluation of the anxiolytic potential of new chemical entities like this compound necessitates the use of robust and validated animal models of anxiety.
These application notes provide detailed protocols for three commonly employed behavioral assays in rodents—the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) Test—that are suitable for assessing the anxiolytic effects of this compound. While specific published data on this compound in these models are limited, the provided protocols are based on established procedures for other SSRIs, such as fluoxetine and paroxetine, and can be adapted for the evaluation of this compound.[3][4][5]
Mechanism of Action: Serotonergic Signaling Pathway
This compound, as an SSRI, is hypothesized to exert its anxiolytic effects by blocking the presynaptic serotonin transporter (SERT). This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream signaling cascades resulting from the activation of postsynaptic serotonin receptors are complex and are thought to underlie the therapeutic effects of SSRIs in anxiety.
Caption: General signaling pathway of an SSRI like this compound.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6][7][8][9] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze (EPM) Test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[10] The dimensions should be appropriate for the species being tested (e.g., for rats, arms are typically 50 cm long and 10 cm wide).[10]
-
Animals: Male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used. Animals should be housed in a controlled environment and handled for several days prior to testing to reduce stress.[6]
-
Procedure:
-
Acclimatize the animals to the testing room for at least 45 minutes before the experiment.[11]
-
Administer this compound or vehicle (e.g., saline) intraperitoneally 30 minutes before testing.[3]
-
Gently place the animal on the central platform of the maze, facing one of the open arms.[8]
-
Behavior is recorded using an overhead video camera and analyzed with tracking software.[8]
-
Thoroughly clean the maze with 30-70% ethanol between trials to remove olfactory cues.[10]
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][13] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic drugs are expected to increase the time spent and the distance traveled in the center of the open field.[14]
Experimental Workflow:
Caption: Workflow for the Open Field Test (OFT).
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[12] The floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
Animals: As described for the EPM test.
-
Procedure:
-
Acclimatize animals to the testing room.
-
Administer this compound or vehicle prior to testing (e.g., 30-60 minutes).[15]
-
Gently place the animal in the center of the open field arena.[16]
-
Allow the animal to explore freely for a predetermined duration, typically 5-10 minutes.[16]
-
Record locomotor activity using a video tracking system.
-
Clean the apparatus thoroughly between animals.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency
-
Grooming duration (s)
-
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[17][18][19] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[20][21]
Experimental Workflow:
Caption: Workflow for the Light-Dark Box (LDB) Test.
Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment.[17][18][20] The compartments are connected by a small opening.
-
Animals: As described for the previous tests.
-
Procedure:
-
Acclimatize animals to the testing room.
-
Administer this compound or vehicle prior to testing.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[18]
-
Allow the animal to explore the apparatus for 5-10 minutes.[18]
-
Record the animal's behavior using a video tracking system.
-
Clean the apparatus between trials.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
Total distance traveled (cm)
-
Data Presentation
The following tables summarize the key behavioral parameters measured in each test and the expected outcomes for a compound with anxiolytic properties like this compound. The data presented for this compound are hypothetical and illustrative, intended to guide researchers in their experimental design and data interpretation.
Table 1: Expected Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |
| % Time in Open Arms | 15 ± 2.5 | 30 ± 3.1 | Increase |
| Open Arm Entries | 8 ± 1.2 | 15 ± 1.8 | Increase |
| Closed Arm Entries | 12 ± 1.5 | 11 ± 1.3 | No significant change |
| Total Distance Traveled (cm) | 2500 ± 200 | 2450 ± 180 | No significant change |
*p < 0.05 compared to vehicle control (illustrative)
Table 2: Expected Effects of this compound in the Open Field Test (OFT)
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |
| Time in Center (s) | 25 ± 4.0 | 50 ± 5.5 | Increase |
| Center Entries | 10 ± 1.8 | 20 ± 2.5 | Increase |
| Total Distance Traveled (cm) | 3500 ± 300 | 3400 ± 280 | No significant change |
| Rearing Frequency | 30 ± 3.5 | 28 ± 3.0 | No significant change |
*p < 0.05 compared to vehicle control (illustrative)
Table 3: Expected Effects of this compound in the Light-Dark Box (LDB) Test
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |
| Time in Light Box (s) | 80 ± 10.2 | 150 ± 15.8 | Increase |
| Number of Transitions | 12 ± 2.1 | 25 ± 3.0 | Increase |
| Latency to Enter Dark (s) | 15 ± 2.5 | 30 ± 4.2* | Increase |
| Total Distance Traveled (cm) | 2000 ± 150 | 1950 ± 140 | No significant change |
*p < 0.05 compared to vehicle control (illustrative)
Conclusion
The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound's anxiolytic potential in established animal models. While direct experimental data for this compound is not extensively available, its classification as an SSRI allows for informed hypothesis generation based on the known effects of similar compounds. Researchers are encouraged to adapt these protocols to their specific experimental needs, ensuring appropriate controls and statistical analyses are employed to generate robust and reliable data. These studies will be crucial in elucidating the behavioral pharmacology of this compound and its potential as a novel treatment for anxiety disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Developmental Effects of SSRI’s – Lessons learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Elevated plus maze protocol [protocols.io]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 15. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. Light-dark box test - Wikipedia [en.wikipedia.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 21. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Studying Serotonin Metabolism in the Brain Using Femoxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine, also known as FG-4963, is a selective serotonin reuptake inhibitor (SSRI) that serves as a valuable tool for investigating the role of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system.[1][2][3] Developed in the 1970s, it is structurally related to paroxetine and exhibits potent and selective inhibition of the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin from the synaptic cleft, this compound elevates extracellular 5-HT levels, thereby potentiating serotonergic neurotransmission.[2][3] This property makes it an ideal pharmacological agent for elucidating the intricate mechanisms of serotonin metabolism, neurotransmission, and the pathophysiology of serotonin-related disorders.
These application notes provide detailed protocols for utilizing this compound in key preclinical experimental paradigms to assess its impact on serotonin metabolism. The included methodologies cover in vitro characterization of its binding affinity for the serotonin transporter and in vivo assessment of its effects on extracellular serotonin levels in the brain.
Data Presentation
Table 1: In Vitro Affinity of this compound for the Serotonin Transporter (SERT)
| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | Rat brain synaptosomes | [3H]-Serotonin | 11 | N/A | (Lassen, 1975) |
| Paroxetine | Rat cortical membranes | [3H]-Paroxetine | N/A | ~1 | (Thomas et al., 1987) |
| Fluoxetine | Rat cortical tissues | [3H]-Paroxetine | N/A | 2.72 | (Owens et al., 1997) |
Note: IC50 and Ki values can vary depending on experimental conditions such as tissue preparation, radioligand, and assay buffer composition. The data presented provides a comparative overview.
Table 2: In Vivo Effects of this compound on Brain Monoamine Metabolism
| Treatment | Brain Region | Parameter Measured | Effect | Reference |
| This compound (40 mg/kg i.p.) | Nucleus Raphe Magnus | 5-HIAA levels (peak "3") | Significant decrease | (Rivot et al., 1984)[4] |
| This compound | Whole Blood | Serotonin Concentration | Reduction from 0.21 to 0.05 µg/ml | (Coppen et al., 1979)[5] |
Signaling Pathways and Experimental Workflows
Serotonergic Synapse and the Mechanism of this compound
Caption: Mechanism of this compound action at the serotonergic synapse.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity to SERT.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular serotonin.
Experimental Protocols
In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the serotonin transporter in rodent brain tissue.
Materials:
-
Whole rat brains (or specific regions like the cortex or striatum)
-
Sucrose buffer (0.32 M sucrose, ice-cold)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [3H]-citalopram or [3H]-paroxetine (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: A high concentration of a known SSRI (e.g., 1 µM fluoxetine)
-
This compound stock solution and serial dilutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh sucrose buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and a range of this compound concentrations.
-
To each tube, add:
-
100 µL of assay buffer (for total binding) or non-specific binding control.
-
100 µL of the appropriate this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
250 µL of the membrane preparation.
-
-
Incubate the tubes at room temperature (or 37°C) for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis to Measure Extracellular Serotonin
Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region of a freely moving rodent.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Surgical instruments
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Perchloric acid
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., striatum, prefrontal cortex, or hippocampus).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular serotonin.
-
Administer this compound (e.g., 10-40 mg/kg, i.p.).
-
Continue collecting dialysate samples at regular intervals for several hours post-injection.
-
Immediately add a small volume of perchloric acid to each sample to prevent serotonin degradation and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the dialysate samples.
-
Inject a known volume of each sample into the HPLC-ECD system.
-
Separate serotonin from other neurochemicals using a reverse-phase column.
-
Detect and quantify serotonin using an electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentration of serotonin in each dialysate sample.
-
Express the post-injection serotonin levels as a percentage of the average baseline concentration.
-
Plot the percentage change in extracellular serotonin over time.
-
Perform statistical analysis to determine the significance of the this compound-induced changes.
-
Conclusion
This compound is a potent and selective tool for the experimental manipulation of the serotonin system. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on serotonin transporter binding and extracellular serotonin dynamics in the brain. These methods are fundamental to understanding the neurochemical basis of serotonin's role in both normal brain function and in various neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound blocks the morphine-induced increase in 5-HT metabolism, as measured by in vivo voltammetry in the nucleus raphe magnus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Femoxetine for Chronic Studies in Rats: Application Notes and Protocols
Disclaimer: Chronic administration protocols for femoxetine in rats are not well-documented in publicly available scientific literature. The development of this compound was halted, in part, because it was not suitable for daily administration. The following application notes and protocols are based on the limited available data for this compound and established methodologies for the chronic administration of a closely related and extensively studied Selective Serotonin Reuptake Inhibitor (SSRI), fluoxetine. Researchers should use this information as a guideline and may need to optimize the protocols for their specific experimental needs.
Introduction to this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] Like other SSRIs, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2] This modulation of serotonergic neurotransmission is believed to be responsible for its therapeutic effects. While its clinical development was discontinued, this compound remains a valuable tool for preclinical research investigating the role of the serotonin system in various physiological and pathological processes.
Quantitative Data from Preclinical Studies
Due to the limited research on chronic this compound administration, this section provides data from an acute study of this compound and representative data from chronic studies of the related SSRI, fluoxetine, to serve as a reference for experimental design.
Table 1: Acute Administration of this compound in Rats
| Compound | Dosage | Route of Administration | Study Duration | Key Finding | Reference |
| This compound | 40 mg/kg | Intraperitoneal (i.p.) | Acute (single dose) | Significantly decreased 5-HT metabolism in the nucleus raphe magnus. | [3] |
Table 2: Representative Chronic Administration Protocols for Fluoxetine in Rats
| Compound | Dosage | Route of Administration | Study Duration | Animal Model | Key Finding | Reference |
| Fluoxetine | 10 mg/kg/day | Intraperitoneal (i.p.) | 14 days | Middle-aged male Wistar rats | Induced changes in the expression of plasticity-related molecules. | [4] |
| Fluoxetine | 6 mg/kg/day | Intraperitoneal (i.p.) | 27 days | Male WZ-5HT rats | Modulated molecular and behavioral responses depending on constitutive serotonin tone. | [5] |
| Fluoxetine | 5.0 mg/kg/day | Daily injections | 21 days | Male Wistar rats | Elevated reward thresholds with no evidence of tolerance. | [6] |
| Fluoxetine | 2 mg/kg | Subcutaneous (SC) | 1 month | Ovariectomized female rats | Suppressed circulating estrogen levels. | [7] |
| Fluoxetine | 12 mg/kg/day | Not specified | 22 days | Adolescent and adult rats | Exerted age-dependent effects on behavior and amygdala neuroplasticity. | [8] |
| Fluoxetine | 5 or 10 mg/kg/day | Osmotic minipump or wafer cookie | Not specified | Adult female Sprague-Dawley rats | Administration method and dose differentially affect hippocampal plasticity. | [9] |
Experimental Protocols
The following are model protocols for the chronic administration of this compound to rats, adapted from established fluoxetine studies.
Protocol for Chronic Intraperitoneal (i.p.) Injection
This protocol is based on studies using daily i.p. injections of fluoxetine.[4][5]
Objective: To assess the long-term behavioral and neurochemical effects of this compound in rats.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Appropriate rat strain (e.g., Sprague-Dawley, Wistar)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: House rats in standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the start of the experiment.
-
Drug Preparation: On each day of the study, freshly prepare the this compound solution. Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., to deliver a dose of 5-10 mg/kg in a volume of 1 ml/kg). The vehicle control group will receive sterile saline only.
-
Dosing:
-
Weigh each rat daily to ensure accurate dosing.
-
Administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
Perform injections at the same time each day to maintain consistent circadian timing.
-
-
Study Duration: Continue daily injections for the planned duration of the study (e.g., 14 to 28 days).
-
Monitoring: Observe the animals daily for any signs of distress or adverse reactions. Monitor body weight and food/water intake regularly.
-
Behavioral and Neurochemical Assessments: Conduct behavioral tests (e.g., forced swim test, elevated plus maze) or perform neurochemical analyses at the end of the treatment period. The timing of these assessments relative to the final dose should be carefully considered and consistent across all animals.
Protocol for Chronic Oral Administration via Medicated Food or Water
This method can reduce the stress associated with daily injections.
Objective: To investigate the effects of long-term oral this compound administration.
Materials:
-
This compound hydrochloride
-
Standard rat chow or drinking water
-
Mixing equipment
-
Animal balance
-
Metabolic cages (for monitoring food/water intake)
Procedure:
-
Animal Acclimation: As described in Protocol 3.1.
-
Drug Preparation and Dosing Calculation:
-
Determine the average daily food or water consumption per rat.
-
Calculate the amount of this compound to be mixed into a given amount of chow or water to achieve the target daily dose (e.g., 10 mg/kg/day).
-
For medicated chow, thoroughly mix the calculated amount of this compound with powdered or crushed chow. This mixture can then be provided as the sole food source.
-
For medicated water, dissolve the this compound in the drinking water. Protect the water bottles from light if the compound is light-sensitive.
-
-
Administration:
-
Provide the medicated chow or water to the treatment group. The control group should receive the same chow or water without the drug.
-
Measure food or water consumption daily to monitor the actual dose received by each animal. Adjust drug concentration if necessary.
-
-
Study Duration: Maintain the treatment for the desired period (e.g., 21-28 days).
-
Monitoring: As described in Protocol 3.1.
-
Assessments: Conduct behavioral and neurochemical analyses as required.
Signaling Pathways and Experimental Workflows
Serotonergic Synapse and the Mechanism of Action of this compound
This compound, as an SSRI, acts on the presynaptic neuron to block the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration and prolonged availability of serotonin to bind to postsynaptic receptors.
Caption: Mechanism of action of this compound at the serotonergic synapse.
Experimental Workflow for a Chronic this compound Study
The following diagram illustrates a typical workflow for a chronic study investigating the effects of this compound in rats.
Caption: Experimental workflow for a chronic this compound study in rats.
Expected Outcomes and Considerations
-
Behavioral Effects: Chronic administration of SSRIs in rodent models of depression is often associated with antidepressant-like effects, such as reduced immobility in the forced swim test. However, effects on anxiety-like behaviors can be more variable.[8]
-
Neurochemical Changes: Chronic treatment is expected to lead to adaptive changes in the serotonin system, including alterations in serotonin receptor density and signaling pathways.
-
Side Effects: Potential side effects to monitor include changes in body weight, food intake, and sexual behavior.[4][10]
-
Washout Period: The half-life of this compound and its active metabolites should be considered when designing the timing of endpoint measurements after the final dose. A washout period may be necessary to distinguish between acute and long-term effects of the treatment.
-
Route of Administration: The choice of administration route can impact the stress levels of the animals and the pharmacokinetic profile of the drug. Oral administration or the use of osmotic minipumps can provide a less stressful alternative to daily injections and may result in more stable plasma concentrations.[9]
These application notes and protocols provide a framework for designing and conducting chronic studies with this compound in rats. Given the limited specific data for this compound, researchers are strongly encouraged to conduct pilot studies to determine the optimal dose and administration paradigm for their specific research questions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound blocks the morphine-induced increase in 5-HT metabolism, as measured by in vivo voltammetry in the nucleus raphe magnus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic fluoxetine treatment in middle-aged rats induces changes in the expression of plasticity-related molecules and in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Constitutive Serotonin Tone Modulates Molecular and Behavioral Response to Chronic Fluoxetine Treatment: A Study on Genetic Rat Model [frontiersin.org]
- 6. Acute and chronic fluoxetine treatment decreases the sensitivity of rats to rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic fluoxetine suppresses circulating estrogen and the enhanced spatial learning of estrogen-treated ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine Exerts Age-Dependent Effects on Behavior and Amygdala Neuroplasticity in the Rat | PLOS One [journals.plos.org]
- 9. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subchronic administration of fluoxetine impairs estrous behavior in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Voltammetry with Femoxetine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its antidepressant properties.[1][2] It functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the brain.[1][3][4] In vivo voltammetry, particularly Fast-Scan Cyclic Voltammetry (FSCV), is a powerful technique for monitoring real-time changes in neurotransmitter levels with high temporal and spatial resolution.[5] These application notes provide detailed protocols for utilizing in vivo voltammetry to study the effects of this compound on serotonin dynamics.
While specific, contemporary FSCV studies detailing this compound administration are limited, this document integrates established protocols for other SSRIs with known dosage information for this compound to provide a comprehensive experimental framework.[3][4][6] A study by Gobert et al. (1991) using in vivo electrochemistry demonstrated that an acute administration of this compound (40 mg/kg i.p.) in rats resulted in a modest but statistically significant elevation of the 5-hydroxyindole signal, a metabolite of serotonin.[7] This dosage serves as a foundational reference for the protocols outlined below.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on in vivo voltammetry studies of SSRIs, adapted for this compound. These values are illustrative and will vary based on experimental conditions such as brain region, species, and specific FSCV parameters.
| Parameter | Baseline (Pre-Femoxetine) | Post-Femoxetine (40 mg/kg i.p.) | Reference / Notes |
| Evoked 5-HT Release Amplitude | ~20-50 nM | Significant increase (e.g., 2-4 fold) | Based on effects of other SSRIs like escitalopram.[4][6] The magnitude of increase can be dose-dependent. |
| 5-HT Clearance (t₁/₂) | ~2-4 seconds | Significant increase (e.g., 1.5-2 fold) | Reflects the inhibition of the serotonin transporter by this compound.[4][6] |
| Ambient 5-HT Concentration | ~20-60 nM | Gradual and sustained increase | Measured using techniques like Fast-Scan Controlled Adsorption Voltammetry (FSCAV). |
| Effect on 5-HT Metabolite (Peak '3') | Baseline normalized to 100% | Small but significant increase | Finding from in vivo electrochemical study with this compound (40 mg/kg i.p.).[7] |
Signaling Pathway of this compound Action
This compound, as an SSRI, acts primarily at the serotonin transporter (SERT) located on the presynaptic neuron. By inhibiting SERT, this compound blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing postsynaptic receptor signaling.
This compound inhibits the serotonin transporter (SERT).
Experimental Protocols
Protocol 1: In Vivo Fast-Scan Cyclic Voltammetry (FSCV) in Rodents
This protocol details the procedure for measuring evoked serotonin release and uptake in an anesthetized rodent following this compound administration.
1. Animal Preparation and Surgery:
-
Anesthetize a male Sprague-Dawley rat (250-350 g) with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy to expose the skull over the target brain regions. For example, for measuring serotonin in the substantia nigra pars reticulata (SNr), the stimulating electrode is placed in the medial forebrain bundle (MFB) and the carbon-fiber microelectrode (CFM) is placed in the SNr.
2. Electrode Placement:
-
Working Electrode: Slowly lower a carbon-fiber microelectrode (CFM) into the target brain region (e.g., SNr).
-
Stimulating Electrode: Place a bipolar stimulating electrode in the area containing serotonergic projections to the recording site (e.g., MFB).
-
Reference Electrode: Place an Ag/AgCl reference electrode in contact with the cortical surface.
3. FSCV Data Acquisition:
-
Apply a triangular waveform to the CFM. For serotonin detection, the "Jackson" waveform is commonly used (e.g., +0.2 V to +1.0 V to -0.1 V and back to +0.2 V at 1000 V/s).[6]
-
Record baseline evoked serotonin release by applying a stimulation train (e.g., 60 Hz, 30 pulses, 4 ms pulse width) to the stimulating electrode every 5 minutes until a stable response is achieved.
4. This compound Administration:
-
Prepare a solution of this compound hydrochloride in sterile saline.
-
Administer this compound intraperitoneally (i.p.) at a dose of 40 mg/kg.[7]
-
Continue to record evoked serotonin release and uptake every 5-10 minutes for at least 2 hours post-injection to monitor the time course of the drug's effect.
5. Data Analysis:
-
Use specialized software to perform background subtraction and generate color plots and current vs. time traces.
-
Quantify the peak amplitude of the evoked serotonin signal (in nM, based on post-experiment calibration) and the half-life (t₁/₂) of the signal decay to measure release and clearance, respectively.
-
Compare pre- and post-femoxetine administration values using appropriate statistical tests (e.g., paired t-test or ANOVA).
6. Electrode Calibration:
-
After the in vivo experiment, calibrate the CFM in a flow-injection system with known concentrations of serotonin to convert the measured current to concentration.
Experimental workflow for in vivo FSCV with this compound.
Considerations and Potential Issues
-
Electrode Fouling: SSRIs have been shown to cause fouling of carbon-fiber microelectrodes, which can reduce the sensitivity of serotonin detection.[6][8] Employing modified waveforms, such as the extended serotonin waveform (ESW), may mitigate these effects.[9]
-
Anesthesia: The choice of anesthetic can influence neuronal activity and neurotransmitter dynamics. Urethane is commonly used for these experiments as it provides long-lasting and stable anesthesia.
-
Dose-Response: The 40 mg/kg dose is based on a single study.[7] It is advisable to perform a dose-response study to fully characterize the effects of this compound.
-
Pharmacokinetics: The time course of this compound's effects will depend on its absorption, distribution, metabolism, and excretion. The monitoring period should be sufficiently long to capture the peak effect and subsequent return to baseline.
Logical Relationship of Experimental Components
The successful execution of in vivo voltammetry experiments with this compound relies on the interplay between precise surgical preparation, accurate electrochemical recordings, and rigorous data analysis.
Interrelation of key experimental components.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry [frontiersin.org]
- 3. In vivo electrochemical evidence that the tricyclic antidepressant this compound potentiates the morphine-induced increase in 5-HT metabolism in the medullary dorsal horn of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low-Frequency Oscillations of In Vivo Ambient Extracellular Brain Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast-Scan Cyclic Voltammetry Analysis of Dynamic Serotonin Reponses to Acute Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Femoxetine as a Tool Compound for SERT Inhibition
Introduction
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that acts as a potent antagonist of the serotonin transporter (SERT).[1][2] Structurally related to paroxetine, this compound was developed as an antidepressant but its development was halted.[1] Due to its high affinity and selectivity for SERT, this compound serves as an excellent tool compound for researchers, scientists, and drug development professionals studying the serotonergic system. Its primary mechanism of action involves blocking the reabsorption of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of the neurotransmitter and enhancing serotonergic signaling.[3] These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile
This compound's utility as a research tool stems from its selective inhibition of SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is crucial for elucidating the specific roles of the serotonergic system in various physiological and pathological processes.
Pharmacokinetics
Human pharmacokinetic studies have shown that this compound is almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of only 5-10%.[4] The compound is primarily eliminated through the urinary excretion of its metabolites, with less than 2% excreted as the parent compound.[4] An active metabolite, northis compound, is also formed.[5] The elimination half-life is reported to be between 7 and 27 hours.[1] These factors should be considered when designing in vivo experiments, particularly regarding dosage and timing of administration.
Binding Affinity and Selectivity
The binding affinity of this compound for human monoamine transporters has been characterized, demonstrating its high selectivity for SERT. The data presented below is derived from computational and experimental studies and is presented as pKi values (the negative logarithm of the inhibition constant, Ki), where a higher value indicates stronger binding affinity.
| Compound | hSERT (pKi) | hNET (pKi) | hDAT (pKi) | SERT vs. NET Selectivity (fold) | SERT vs. DAT Selectivity (fold) |
| This compound | 7.96 | 6.12 | 5.7 | ~70x | ~182x |
| Paroxetine | 8.80 | 7.4 | 6.31 | ~25x | ~309x |
| Fluoxetine | 7.85 | 6.62 | 5.42 | ~17x | ~269x |
| Data sourced from a computational study by Iacovelli et al. (2020)[6][7]. Fold selectivity is calculated from the Ki values derived from the pKi data. |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound as a tool compound in common experimental applications.
Protocol 1: In Vitro SERT Inhibition Assay ([³H]Serotonin Uptake)
This assay quantifies the potency of this compound in inhibiting serotonin uptake into cells expressing SERT or into synaptosomal preparations.
Principle: The assay measures the uptake of a fixed concentration of radiolabeled serotonin ([³H]5-HT) in the presence of varying concentrations of the inhibitor (this compound). The reduction in radioactivity inside the cells or synaptosomes corresponds to the inhibitory activity of the compound, from which an IC₅₀ value can be determined.
Materials and Reagents:
-
HEK293 cells stably expressing human SERT (hSERT) or rodent brain synaptosomes.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Serotonin ([³H]5-HT).
-
This compound hydrochloride.
-
A known SERT inhibitor for non-specific binding control (e.g., 10 µM Fluoxetine).
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating/Synaptosome Preparation:
-
Cells: Seed HEK293-hSERT cells in a 96-well plate and grow to confluence.
-
Synaptosomes: Prepare synaptosomes from rodent brain tissue (e.g., striatum or cortex) through homogenization and differential centrifugation.[8]
-
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in KRH buffer to achieve a final concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Execution: a. Wash the cell monolayer or synaptosome pellets once with KRH buffer. b. Add KRH buffer and pre-incubate the plate at 37°C for 10-15 minutes. c. Add the prepared this compound dilutions to the appropriate wells. Include wells for "Total Uptake" (vehicle only) and "Non-Specific Binding" (e.g., 10 µM Fluoxetine).[9] d. Initiate the reuptake reaction by adding [³H]5-HT to all wells at a final concentration near its Km (typically 10-20 nM). e. Incubate at 37°C for a defined period (e.g., 10-20 minutes).[9] f. Terminate the reaction by rapidly aspirating the buffer and washing the wells multiple times with ice-cold KRH buffer.
-
Detection: a. Lyse the cells/synaptosomes in each well. b. Add scintillation cocktail. c. Measure radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: a. Calculate "Specific Uptake" = (Mean CPM of Total Uptake) - (Mean CPM of Non-Specific Binding). b. For each this compound concentration, calculate the percent inhibition: 100 * (1 - [(CPM of Sample - Mean CPM of NSB) / (Mean CPM of Total - Mean CPM of NSB)]). c. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol assesses the effect of this compound on extracellular serotonin levels in a specific brain region of a freely moving animal.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., prefrontal cortex, hippocampus). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular neurochemicals, including serotonin, to diffuse into the dialysate. Following systemic administration of this compound, an increase in extracellular serotonin is expected due to the blockade of SERT.[10][11]
Materials and Reagents:
-
Rodent subjects (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Micro-infusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrochloride for injection (dissolved in saline/vehicle).
-
Automated fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a guide cannula targeting the brain region of interest. c. Allow the animal to recover for several days.
-
Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Connect the probe to the micro-infusion pump and fraction collector. c. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10] d. Allow the system to equilibrate for 1-2 hours. e. Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin. f. Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous injection). g. Continue collecting dialysate samples for several hours post-administration to monitor the change in serotonin levels.
-
Sample Analysis: a. Analyze the serotonin concentration in the collected dialysate samples using HPLC-ED.
-
Data Analysis: a. Calculate the mean serotonin concentration from the baseline samples. b. Express the serotonin concentration in each subsequent sample as a percentage of the mean baseline value. c. Plot the percent change from baseline over time to visualize the pharmacodynamic effect of this compound.
Protocol 3: Rodent Behavioral Assessment (Forced Swim Test)
This protocol is used to evaluate the antidepressant-like effects of this compound in rodents.
Principle: The Forced Swim Test (FST) is a widely used model for screening antidepressant drugs. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Treatment with antidepressants, including SSRIs, reduces the duration of this immobility, which is interpreted as an antidepressant-like effect.[12]
Materials and Reagents:
-
Rodent subjects (mice or rats).
-
A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C).
-
This compound hydrochloride for injection.
-
Vehicle control and positive control (e.g., fluoxetine).
-
Video recording equipment and scoring software (optional).
Procedure:
-
Acclimation and Dosing: a. Acclimate animals to the housing facility and handle them for several days before the test. b. Divide animals into groups (e.g., Vehicle, this compound dose 1, this compound dose 2, Positive Control). c. Administer the compounds at a set time before the test (e.g., 30-60 minutes prior for acute studies). Chronic studies involving daily dosing for 2-3 weeks are also common.[13]
-
Test Procedure: a. Place each animal individually into the cylinder of water for a 6-minute session.[14] b. The session is typically video-recorded for later scoring. c. After 6 minutes, remove the animal, dry it gently, and return it to its home cage.
-
Behavioral Scoring: a. A trained observer, blind to the treatment conditions, scores the duration of immobility. b. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. c. Scoring is typically performed during the last 4 minutes of the 6-minute test.
-
Data Analysis: a. Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). b. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
Visualization of SERT Inhibition Mechanism
The primary mechanism of this compound is the direct blockade of the serotonin transporter (SERT) on the presynaptic neuron.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Investigating Femoxetine's Potential as an Appetite Suppressant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), was initially developed as an antidepressant. Its mechanism of action, which involves increasing synaptic serotonin levels, has led to investigations into its potential as an appetite suppressant. This document provides detailed application notes and protocols for researchers interested in exploring the anorectic effects of this compound. The information is compiled from historical clinical data and the established understanding of serotonergic pathways in appetite regulation.
Introduction
This compound is a phenylpiperidine derivative that acts as a potent selective serotonin reuptake inhibitor (SSRI)[1][2]. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission[1][2]. The role of serotonin in the central regulation of feeding behavior is well-established, with increased serotonergic activity generally associated with reduced appetite and food intake[3][4]. A patent for this compound suggested its potential use as an appetite suppressant at daily doses of 300-400mg[5]. While the development of this compound was ultimately discontinued, the existing clinical data provides a basis for further investigation into its anorectic properties[5][6][7].
Mechanism of Action: Serotonergic Modulation of Appetite
This compound's primary mechanism of action is the inhibition of serotonin reuptake[1][2]. This leads to an accumulation of serotonin in the synapse, which then acts on various postsynaptic serotonin receptors. The anorectic effects of increased serotonin are primarily mediated by the activation of pro-opiomelanocortin (POMC) neurons and the simultaneous inhibition of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus[8]. This dual action leads to a net increase in the activity of melanocortin-4 receptors (MC4Rs), resulting in a sensation of satiety and a reduction in food intake[8].
Quantitative Data from Clinical Trials
A clinical study was conducted to evaluate the efficacy of this compound in promoting weight loss in obese patients. The study was a randomized, placebo-controlled trial.
| Parameter | This compound Group (600 mg/day) | Placebo Group |
| Number of Patients | 36 | 37 |
| Treatment Duration | 16 weeks | 16 weeks |
| Median Weight Loss | 8.3 kg | 6.2 kg |
| Statistical Significance | No statistically significant difference | - |
| Data from a randomized group comparative study in general practice[9][10]. |
Notably, a trend toward greater weight loss was observed in subgroups of patients with a history of obesity for more than 20 years and those who had previously undergone anorectic treatment[9][10].
Experimental Protocols
Protocol 1: Clinical Evaluation of Anorectic Efficacy
This protocol is based on the methodology of the published clinical trial on this compound for obesity[9].
Objective: To assess the efficacy and safety of this compound as an appetite suppressant in an obese population.
Study Design:
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult male and female patients with a Body Mass Index (BMI) > 30 kg/m ², or > 27 kg/m ² with obesity-related comorbidities.
-
Exclusion Criteria: History of eating disorders (e.g., bulimia, anorexia nervosa), use of other weight-loss medications, pregnancy or lactation, and significant cardiovascular, renal, or hepatic disease.
Treatment Arms:
-
This compound Group: 600 mg this compound administered orally daily.
-
Placebo Group: Matching placebo administered orally daily.
Study Duration: 16 weeks.
Methodology:
-
Screening and Randomization: Eligible participants undergo a baseline assessment including medical history, physical examination, and baseline body weight measurement. Patients are then randomly assigned to either the this compound or placebo group.
-
Treatment Administration: Participants are instructed to take the assigned study medication daily.
-
Dietary Intervention: All participants are advised to follow a reduced-calorie diet (e.g., 1200-1600 kcal/day).
-
Follow-up Visits: Patients are evaluated at regular intervals (e.g., every 4 weeks) for body weight, vital signs, and adverse events.
-
Primary Endpoint: Change in body weight from baseline to week 16.
-
Secondary Endpoints: Percentage of patients achieving ≥5% and ≥10% weight loss, changes in waist circumference, and assessment of appetite through validated questionnaires.
-
Safety Monitoring: Adverse events are recorded at each visit. Particular attention should be paid to gastrointestinal symptoms, which have been reported more frequently with this compound[9].
Protocol 2: Preclinical Evaluation of Food Intake in a Rodent Model
Objective: To determine the effect of this compound on food intake and body weight in a rodent model of obesity.
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice.
-
Model: Diet-induced obesity (DIO) model (fed a high-fat diet for 8-12 weeks) or genetically obese models (e.g., ob/ob or db/db mice).
Treatment:
-
Drug: this compound hydrochloride dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Dose: A dose-response study should be conducted (e.g., 10, 20, 40 mg/kg, intraperitoneal injection or oral gavage).
-
Control: Vehicle control.
Methodology:
-
Acclimatization: Animals are individually housed and acclimatized to the experimental conditions and handling.
-
Baseline Measurements: Baseline food intake and body weight are recorded for several days before the start of the experiment.
-
Drug Administration: this compound or vehicle is administered at a specific time each day.
-
Food Intake Measurement: Cumulative food intake is measured at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Body Weight Measurement: Body weight is measured daily.
-
Behavioral Observation: Animals are observed for any signs of toxicity or altered behavior.
-
Data Analysis: Food intake and body weight changes are compared between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Discussion and Future Directions
The available evidence suggests that this compound may have a modest effect on weight loss, although the results from the single identified clinical trial were not statistically significant when compared to placebo in the overall study population[9][10]. The trend towards greater efficacy in patients with long-term obesity or prior use of anorectics warrants further investigation. Future studies could explore higher doses of this compound, as the patent suggested a therapeutic range of 300-400mg, while the clinical trial used 600mg[5][9].
For drug development professionals, the key takeaway is that while this compound itself may not be a viable candidate for an appetite suppressant due to its discontinued development and modest efficacy, the exploration of selective serotonin reuptake inhibitors with different pharmacological profiles could still be a promising avenue for anti-obesity drug discovery. Further preclinical studies to elucidate the specific downstream signaling pathways activated by this compound in the hypothalamus could provide valuable insights for the development of more targeted and effective serotonergic anorectic agents.
Conclusion
This compound, as a selective serotonin reuptake inhibitor, has a plausible mechanism of action for inducing appetite suppression. However, the limited clinical data suggests that its efficacy may be modest. The provided protocols offer a framework for researchers to systematically investigate the anorectic potential of this compound and similar compounds. Further research is necessary to fully understand its therapeutic potential and to identify patient populations that may benefit most from such a treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonergic drugs : effects on appetite expression and use for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. New Insight Into How Serotonin Reduces Appetite, Could Help in Developing Safer Anti-Obesity Drugs. – UT Southwestern – Center for Hypothalamic Research [hypothalamus.utsouthwestern.edu]
- 9. This compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Testing Femoxetine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3][4] Given the limited specific cytotoxicity data for this compound, the protocols detailed below are based on established methodologies for similar compounds, such as Fluoxetine, and standard cell-based assays.[5][6][7][8][9][10] These protocols will require optimization for specific cell lines and experimental conditions.
Introduction
This compound, a piperidine-based antidepressant, functions as a selective serotonin reuptake inhibitor (SSRI).[2][3] While its primary therapeutic action is well-understood, a thorough evaluation of its potential cytotoxic effects is crucial for comprehensive safety and efficacy profiling. These protocols outline key in vitro assays to determine the impact of this compound on cell viability, proliferation, and the induction of apoptosis. The methodologies are designed to be adaptable for various research applications, from basic science to drug development.
Recommended Cell Lines
The choice of cell line is critical and should be guided by the research question. For neurotoxicity studies, human neuroblastoma cell lines such as SH-SY5Y or SK-N-BE(2)-M17 are relevant.[5][11] Given that this compound is eliminated by the liver, hepatic cell lines like HepG2 could be used to assess potential hepatotoxicity.[1] If investigating the anti-proliferative effects of this compound, various cancer cell lines can be employed.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are applicable for maintaining the chosen cell lines.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Dissolving this compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in a complete culture medium before each experiment. Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.1% v/v).
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
The XTT assay is another colorimetric method to assess cell viability based on metabolic activity.[13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).[13]
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C.[13]
-
Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 660 nm).[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for maximum LDH release (cells treated with a lysis buffer).[14]
-
Incubation: Incubate for the desired exposure period.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Activation of caspases is a hallmark of apoptosis.[5] This can be measured using commercially available kits that detect the activity of specific caspases (e.g., caspase-3, -8, -9).
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using the provided lysis buffer.
-
Substrate Addition: Add the caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysate.
-
Incubation: Incubate as per the manufacturer's protocol to allow for cleavage of the substrate by the active caspase.
-
Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the fold-change in caspase activity relative to the untreated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.1 ± 4.9 | 95.3 ± 5.5 | 92.7 ± 6.3 |
| 10 | 92.5 ± 6.1 | 85.1 ± 5.9 | 78.4 ± 7.0 |
| 25 | 80.3 ± 5.8 | 65.7 ± 6.2 | 50.2 ± 5.9 |
| 50 | 61.7 ± 7.0 | 42.3 ± 5.4 | 25.8 ± 4.7 |
| 100 | 40.2 ± 6.5 | 20.9 ± 4.1 | 10.1 ± 3.5 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (48h) ± SD |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 14.8 ± 2.1 |
| 25 | 34.5 ± 3.0 |
| 50 | 58.9 ± 4.2 |
| 100 | 80.4 ± 5.1 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)
| This compound Concentration (µM) | % Early Apoptotic Cells (48h) ± SD | % Late Apoptotic/Necrotic Cells (48h) ± SD |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 10 | 8.1 ± 1.5 | 3.2 ± 0.9 |
| 25 | 15.7 ± 2.2 | 7.9 ± 1.3 |
| 50 | 28.4 ± 3.1 | 15.6 ± 2.5 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways in SSRI-Induced Cytotoxicity
Based on studies with Fluoxetine, this compound may induce cytotoxicity through similar signaling cascades.[5][6][7][8]
Caption: Potential apoptotic pathways induced by this compound.
Caption: Inhibition of pro-survival pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluoxetine induces apoptosis through endoplasmic reticulum stress via mitogen-activated protein kinase activation and histone hyperacetylation in SK-N-BE(2)-M17 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine Induces Apoptosis through Extrinsic/Intrinsic Pathways and Inhibits ERK/NF-κB-Modulated Anti-Apoptotic and Invasive Potential in Hepatocellular Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine Induces Apoptosis through Extrinsic/Intrinsic Pathways and Inhibits ERK/NF-κB-Modulated Anti-Apoptotic and Invasive Potential in Hepatocellular Carcinoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine inhibits the extracellular signal regulated kinase pathway and suppresses growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoxetine Simultaneously Induces Both Apoptosis and Autophagy in Human Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of fluoxetine on [Ca²⁺]i and cell viability in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Model of Depression: Reduction of Cell Stress with Mirtazapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Femoxetine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Femoxetine, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which salt form of this compound is commonly used and why?
This compound is often supplied as this compound hydrochloride (CAS: 56222-04-9).[3] Using the hydrochloride salt is a common strategy to improve the aqueous solubility and dissolution rate of poorly soluble basic compounds like this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a stock solution, Dimethyl sulfoxide (DMSO) is the most recommended solvent for this compound and its hydrochloride salt.[3][4] this compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[3] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used.[3]
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, dilute the stock solution in a stepwise manner.
-
Vortexing/Mixing: Ensure thorough mixing or vortexing immediately after adding the stock solution to the aqueous buffer to aid dispersion.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase the Percentage of Co-solvent: For in vitro assays where permissible, a small, controlled amount of an organic co-solvent may be necessary in the final solution. However, always include a vehicle control in your experiments to account for any effects of the solvent.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) might help in dissolving the compound, but be cautious about the thermal stability of this compound in your specific buffer.
Q5: What is the maximum recommended concentration of DMSO for cell-based assays?
To minimize solvent-induced toxicity in cell culture experiments, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control group in your experimental design, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.
Q6: How should I store this compound solutions?
-
Powder: Store the solid form of this compound hydrochloride at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions daily. For the related compound paroxetine, it is advised not to store the aqueous solution for more than one day.[2]
Quantitative Data Summary
The following tables summarize key physicochemical properties and recommended solution concentrations for this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₂ | [1] |
| Molecular Weight | 311.42 g/mol | [1][4] |
| LogP | 4.0 - 4.51 | [1] |
| This compound Hydrochloride | ||
| Molecular Formula | C₂₀H₂₆ClNO₂ | [3] |
| Molecular Weight | 347.88 g/mol | [3] |
Table 2: Recommended Stock Solution Concentrations in DMSO
| Concentration | Mass of this compound HCl (MW: 347.88) per 1 mL DMSO |
| 5 mM | 1.74 mg |
| 10 mM | 3.48 mg |
| 20 mM | 6.96 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.48 mg of this compound hydrochloride powder.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3][5]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer for In Vitro Assays
-
Retrieve Stock: Thaw a single-use aliquot of the 10 mM this compound hydrochloride stock solution in DMSO.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of your desired aqueous buffer (e.g., PBS or cell culture medium). This creates a 100 µM solution. Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM working concentration. Mix gently by pipetting or inverting.
-
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Visual Guides
Mechanism of Action: Serotonin Reuptake Inhibition
This compound is a selective serotonin reuptake inhibitor (SSRI).[1] It functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[3][6]
Caption: Mechanism of action of this compound as an SSRI.
Experimental Workflow: Preparing an Aqueous Working Solution
The following diagram illustrates the recommended workflow for preparing a dilute aqueous working solution of this compound from a solid form.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. Buy this compound | 59859-58-4 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound hydrochloride | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Femoxetine Dosage
Disclaimer: Femoxetine is a selective serotonin reuptake inhibitor (SSRI) for which development was halted. Consequently, comprehensive dose-response data for its side effects are not publicly available. The following guide provides troubleshooting advice and experimental protocols based on established methodologies for SSRIs. The quantitative data presented is from studies on other widely used SSRIs (Fluoxetine, Paroxetine, and Sertraline) and should be considered for illustrative purposes only. Researchers should establish a dose-response curve for this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its side effects?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI). It functions by blocking the serotonin transporter (SERT) in the presynaptic neuron, which leads to an increase in the concentration of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic signaling is responsible for its antidepressant effects. However, this increased serotonin activity is not limited to brain regions associated with mood and can affect other systems, leading to a range of side effects. For instance, increased serotonin in the gastrointestinal tract is often associated with nausea.
Q2: What are the common side effects associated with SSRIs, and what should I look for in my animal models?
A2: Common side effects of SSRIs in humans include nausea, insomnia, anxiety, dizziness, and sexual dysfunction.[2] In rodent models, these can be assessed through a combination of behavioral observations. For example, signs of anxiety can be evaluated using tests like the elevated plus maze.[3] Gastrointestinal distress may be inferred from changes in food intake, weight, and stool consistency.
Q3: How do I select an appropriate starting dose range for my in vitro and in vivo experiments with this compound?
A3: For in vitro studies, a wide range of concentrations should initially be screened to determine the half-maximal effective concentration (EC50) for serotonin reuptake inhibition and the half-maximal inhibitory concentration (IC50) for cytotoxicity in your chosen cell line. For in vivo studies, the initial dose range can be estimated from any existing preclinical data or by comparing its in vitro potency to other SSRIs with established effective doses in animal models. A common approach is to start with a low dose and escalate until a therapeutic effect is observed or side effects become apparent.
Q4: I am observing high inter-individual variability in the response to this compound in my animal studies. What could be the cause and how can I mitigate this?
A4: High variability is a common challenge in preclinical studies with neuropsychiatric drugs. Several factors can contribute to this, including genetic differences in drug-metabolizing enzymes (like the cytochrome P450 family), subtle differences in housing and handling, and the inherent biological variability of the animals.[4][5] To mitigate this, ensure rigorous standardization of your experimental procedures, use a sufficiently large sample size, and consider stratifying your animals based on baseline behavioral characteristics before drug administration.
Troubleshooting Guides
Problem 1: High incidence of a specific side effect (e.g., sedation) at a dose that is not yet therapeutically effective.
-
Possible Cause: The therapeutic window for this compound in your model may be very narrow, or the side effect may be an on-target effect that is inseparable from the therapeutic effect at the tested doses.
-
Troubleshooting Steps:
-
Re-evaluate the dose-response curve: Conduct a more detailed dose-response study with smaller dose increments to identify a potential therapeutic window.
-
Consider alternative administration routes: The route of administration can influence the pharmacokinetic profile and potentially alter the side effect profile.
-
Investigate combination therapies: In later stages of research, it may be possible to combine a lower dose of this compound with another compound that could potentiate its therapeutic effect without exacerbating the side effect.
-
Problem 2: Inconsistent results in the Forced Swim Test (FST) for assessing antidepressant efficacy.
-
Possible Cause: The FST is sensitive to various experimental parameters. Inconsistencies can arise from variations in water temperature, handling stress, and the time of day of testing.
-
Troubleshooting Steps:
-
Strictly standardize the FST protocol: Ensure the water temperature is maintained between 24°C and 30°C and that the water is deep enough so the animal cannot touch the bottom.[6]
-
Acclimatize animals: Allow animals to acclimatize to the testing room for at least one hour before the test to reduce stress.
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Consistent timing: Conduct all tests at the same time of day to minimize the influence of circadian rhythms on behavior.
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Blinded scoring: The person scoring the behavior should be blind to the treatment groups to avoid bias.
-
Data Presentation
Table 1: Example Dose-Response Data for Common SSRI Side Effects in Clinical Trials
Disclaimer: This table contains data from clinical trials of Fluoxetine, Paroxetine, and Sertraline and is for illustrative purposes only. It is intended to provide a general understanding of the dose-response relationship for common SSRI side effects. This data should not be directly extrapolated to this compound or preclinical models.
| Side Effect | Fluoxetine (20 mg/day) | Fluoxetine (60 mg/day) | Paroxetine (20 mg/day) | Paroxetine (40 mg/day) | Sertraline (50-150 mg/day) | Sertraline (>150 mg/day) |
| Nausea | Significantly higher than placebo[1] | Significantly higher than placebo[1] | Common[7] | Increased incidence[7] | Common[8] | Increased incidence[9] |
| Insomnia | Significantly higher than placebo[1] | Significantly higher than placebo[1] | Common[7] | Increased incidence[7] | Common[8] | Increased incidence[9] |
| Anxiety | Not significantly different from placebo[1] | Significantly higher than placebo[1] | May occur[7] | Increased incidence[7] | May occur[8] | Increased incidence[9] |
| Dizziness | Not significantly different from placebo[1] | Significantly higher than placebo[1] | Common[7] | Increased incidence[7] | Common[8] | Increased incidence[9] |
| Sexual Dysfunction | Common[2] | Dose-dependent increase[2] | Common[7] | Dose-dependent increase[7] | Common[8] | Dose-dependent increase[9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of this compound in a cultured cell line (e.g., SH-SY5Y human neuroblastoma cells).
Materials:
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SH-SY5Y cells
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Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
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This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should cover a broad range to determine the IC50 value. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
In Vivo Antidepressant Efficacy (Forced Swim Test in Mice)
This protocol is for assessing the antidepressant-like effects of this compound in mice.
Materials:
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Male C57BL/6 mice (8-10 weeks old)
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This compound solution for injection (e.g., dissolved in saline with a small amount of Tween 80)
-
Cylindrical water tanks (30 cm high, 20 cm diameter)[9]
-
Water at 24-30°C[6]
-
Video recording equipment
Procedure:
-
House the mice individually for at least one week before the experiment.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Fill the cylindrical tanks with water to a depth of 15 cm.[9] The water temperature should be maintained at 24-30°C.[6]
-
Gently place each mouse into a tank and start video recording. The test duration is 6 minutes.[9]
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After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Score the video recordings for the last 4 minutes of the test.[9] The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
-
Compare the immobility time between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Mandatory Visualization
Caption: Signaling pathway of this compound as an SSRI.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting unexpected in vivo side effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. clarityxdna.com [clarityxdna.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. ursi.org [ursi.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Navigating Femoxetine Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of femoxetine in various solvent preparations. Due to the limited availability of direct stability studies for this compound, this resource combines general knowledge with insights from structurally related selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine to offer practical troubleshooting advice and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected Degradation of this compound Solution | Solvent Choice: this compound, like other amine-containing compounds, may be susceptible to degradation in certain solvents, especially reactive ones or those containing impurities. | Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[1] For aqueous experiments, use purified water (e.g., HPLC-grade) and consider buffered solutions to maintain a stable pH. |
| pH Instability: The stability of this compound can be pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis of the ether linkage or other functional groups. | pH Control: Prepare solutions in buffers relevant to the experimental conditions (e.g., phosphate-buffered saline for physiological pH). Conduct pilot stability studies at different pH values if this is a critical parameter. | |
| Light Exposure: Many pharmaceutical compounds are sensitive to light, which can induce photodegradation. | Light Protection: Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1] | |
| Temperature Fluctuations: Elevated temperatures can accelerate degradation kinetics. Repeated freeze-thaw cycles can also impact stability.[1] | Controlled Storage: Store stock solutions at recommended low temperatures, such as -20°C or -80°C.[1] Aliquot solutions to minimize freeze-thaw cycles.[1] | |
| Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. | Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon. | |
| Precipitation of this compound in Aqueous Solutions | Low Aqueous Solubility: this compound hydrochloride has low water solubility.[1] Introducing a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. | Solubility Enhancement: When diluting a DMSO stock, do so gradually while vortexing the aqueous solution. Ensure the final concentration of the organic solvent is low and does not affect the experiment. For in vivo formulations, suspending agents like carboxymethyl cellulose (CMC) or solubilizers like PEG400 and Tween 80 can be used.[1] |
| Inconsistent Experimental Results | Solution Instability: Degradation of this compound over the course of an experiment can lead to a decrease in the effective concentration, causing variability in results. | Fresh Preparations: Prepare fresh working solutions from a stable stock immediately before each experiment. If the experiment is lengthy, assess the stability of this compound under the experimental conditions (e.g., temperature, media). |
| Interaction with Container: this compound may adsorb to certain types of plastic or glass surfaces, reducing the actual concentration in solution. | Container Material: Use low-binding microplates and tubes. For critical applications, rinsing the container with the solvent before adding the final solution can help saturate binding sites. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is generally recommended for preparing stock solutions of this compound.[1] It is advisable to prepare a high-concentration stock, which can then be diluted into aqueous buffers for working solutions.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] The solid powder form is stable for up to 3 years at -20°C.[1]
Q3: My this compound solution has turned a slight yellow color. Is it still usable?
A3: A change in color can be an indicator of degradation. The appearance of a yellow tint may suggest the formation of chromophoric degradation products. It is recommended to discard the solution and prepare a fresh one. To investigate the cause, consider if the solution was exposed to light or stored at an inappropriate temperature.
Q4: I need to prepare an aqueous solution of this compound for my cell culture experiments. What is the best approach?
A4: Due to its low aqueous solubility, directly dissolving this compound in aqueous media can be challenging. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, based on its chemical structure containing an ether linkage and a tertiary amine, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond, particularly under acidic or basic conditions.
-
Oxidation: Oxidation of the tertiary amine to an N-oxide or other oxidative degradation of the aromatic rings.
-
Photodegradation: Degradation upon exposure to light, a common pathway for many pharmaceuticals.
Q6: How can I check the stability of my this compound preparation?
A6: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your this compound solution. This method can separate the intact this compound from its potential degradation products, allowing for the quantification of the remaining active compound over time.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound hydrochloride
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column conditions should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Workflow for assessing this compound stability under forced degradation.
Caption: Potential degradation routes for this compound based on its chemical structure.
References
Potential off-target effects of Femoxetine in neuronal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Femoxetine in neuronal assays. The information addresses potential off-target effects that may influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is to bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1]
Q2: My neuronal cultures show unexpected changes in morphology, such as increased neurite outgrowth, when treated with this compound. What could be the cause?
This phenomenon could be attributed to an off-target effect at the sigma-1 receptor. Some SSRIs, like fluvoxamine and fluoxetine, are known to bind to sigma-1 receptors and can potentiate nerve growth factor (NGF)-induced neurite outgrowth in cell lines like PC12 cells.[2][3] Activation of the sigma-1 receptor can enhance neurotrophin receptor-mediated neurite outgrowth.[4][5] It is plausible that this compound shares this property. We recommend performing control experiments with a known sigma-1 receptor antagonist to confirm this off-target effect.
Q3: I am observing altered electrophysiological properties, specifically prolonged action potential duration, in my neuron recordings with this compound. How can I investigate this?
This observation may be due to the inhibition of the human ether-a-go-go-related gene (hERG) potassium channels.[6] These channels are crucial for the repolarization phase of the action potential in both cardiac and neuronal cells.[6][7][8] Inhibition of hERG channels can delay repolarization, leading to a prolonged action potential. Structurally related SSRIs, such as fluoxetine and paroxetine, have been shown to block hERG channels.[6] To investigate this, we recommend performing whole-cell patch-clamp electrophysiology experiments to directly measure hERG channel currents in the presence of this compound.
Q4: Does this compound have any affinity for other monoamine transporters, such as the dopamine transporter (DAT) or norepinephrine transporter (NET)?
Yes, while this compound is selective for SERT, it does exhibit some affinity for NET and, to a lesser extent, DAT. This is a common characteristic among SSRIs. At higher concentrations, this off-target activity at NET could become physiologically relevant, potentially contributing to a broader pharmacological profile than SERT inhibition alone.
Troubleshooting Guides
Issue 1: Inconsistent results in neuronal viability or differentiation assays.
-
Possible Cause: Off-target effects at sigma-1 receptors could be influencing cell signaling pathways related to survival and differentiation.[2][9]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for this compound in your assay to identify the therapeutic window and potential toxicity thresholds.
-
Control Compound: Include a highly selective SERT inhibitor with low affinity for sigma-1 receptors (e.g., escitalopram) as a negative control to differentiate between on-target and off-target effects.
-
Sigma-1 Antagonist: Co-treat with a selective sigma-1 receptor antagonist (e.g., NE-100) to see if the unexpected effects are reversed.
-
Downstream Signaling Analysis: Analyze key signaling molecules downstream of sigma-1 activation, such as ERK phosphorylation, to confirm pathway engagement.[9]
-
Issue 2: Altered neuronal network activity or unexpected changes in firing patterns.
-
Possible Cause: Inhibition of hERG potassium channels could be altering the repolarization phase of the action potential, leading to changes in firing frequency and network synchrony.[6][8] Additionally, off-target effects on muscarinic acetylcholine receptors could modulate neuronal excitability.
-
Troubleshooting Steps:
-
Electrophysiology: Use whole-cell patch-clamp to directly assess the effect of this compound on hERG channel currents in a heterologous expression system or in your neuronal model.
-
Action Potential Analysis: Carefully analyze the action potential waveform for changes in duration, particularly the repolarization phase.
-
Muscarinic Antagonist: To rule out effects on muscarinic receptors, co-apply a broad-spectrum muscarinic antagonist (e.g., atropine) and observe any changes in the this compound-induced effects.
-
Comparative Analysis: Compare the electrophysiological effects of this compound with those of a known hERG channel blocker (e.g., E-4031) and a more selective SSRI.
-
Data Presentation: Off-Target Binding Profile
The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in µM) of this compound and related compounds at the primary target (SERT) and potential off-target sites. Data for this compound is limited, so data from the structurally similar compounds paroxetine and fluoxetine are provided for context.
| Target | This compound (Ki in nM) | Paroxetine (Ki in nM) | Fluoxetine (Ki in nM) | Assay Type |
| SERT | ~7.59 | ~0.05 - 0.13 | ~2.39 | Radioligand Binding |
| NET | ~30.2 | ~35 - 85 | ~316 | Radioligand Binding |
| DAT | ~199.5 | ~350 - 5100 | >1000 | Radioligand Binding |
| Sigma-1 Receptor | Not Reported | ~2041 | ~191 - 240 | Radioligand Binding |
| Muscarinic M1 Receptor | Not Reported | ~42 - 76 | Weak Affinity | Radioligand Binding |
| hERG Channel | Not Reported | IC50 = 0.45 µM | IC50 = 3.1 µM | Electrophysiology |
Disclaimer: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is for determining the binding affinity of this compound to SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding competitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer, a high concentration of the non-specific competitor, or the desired concentration of this compound.
-
Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol is for assessing the inhibitory effect of this compound on hERG potassium channels.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a hERG-expressing HEK293 cell.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak tail current at -50 mV is the primary measure of hERG channel activity.
-
Record baseline hERG currents in the extracellular solution.
-
Perfuse the cell with different concentrations of this compound and record the hERG currents at steady-state for each concentration.
-
Wash out the drug with the extracellular solution to check for reversibility.
-
Measure the peak tail current amplitude at each concentration and normalize to the baseline current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Neurite Outgrowth Assay in PC12 Cells
This protocol is for evaluating the effect of this compound on neurite outgrowth, potentially mediated by sigma-1 receptors.
-
Materials:
-
PC12 cells.
-
Culture medium: DMEM with 10% horse serum, 5% fetal bovine serum.
-
Differentiation medium: DMEM with 1% horse serum.
-
Nerve Growth Factor (NGF).
-
Collagen-coated culture plates.
-
Microscope with imaging software.
-
-
Procedure:
-
Plate PC12 cells on collagen-coated plates in culture medium and allow them to adhere.
-
Replace the culture medium with differentiation medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).
-
Add various concentrations of this compound to the wells. Include a positive control (optimal NGF concentration) and a vehicle control.
-
To test for sigma-1 receptor involvement, include a set of wells with this compound co-treated with a sigma-1 antagonist.
-
Incubate the cells for 48-72 hours.
-
Acquire images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells with neurites that are at least twice the length of the cell body diameter.
-
Analyze the data to determine if this compound potentiates NGF-induced neurite outgrowth and if this effect is blocked by the sigma-1 antagonist.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for unexpected effects of this compound.
Caption: Sigma-1 receptor signaling in neurite outgrowth.
Caption: Role of hERG channels in neuronal action potential and effect of blockade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartscitech.com [smartscitech.com]
- 5. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ERG1 K+ Channel and Its Role in Neuronal Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Insight into the Potassium Currents of hERG and Their Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG channel function: beyond long QT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Femoxetine Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Femoxetine in their biochemical assays. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my biochemical assays?
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] Like other small molecule drugs, it has the potential to interfere with biochemical assays through several mechanisms:
-
Cross-reactivity in Immunoassays: this compound or its metabolites may be structurally similar to the target analyte of an immunoassay, leading to binding with the assay's antibodies and causing false-positive results.
-
Enzyme Inhibition or Activation: this compound could directly interact with an enzyme being studied, altering its activity and leading to inaccurate measurements of enzyme kinetics or inhibitor potency.
-
Matrix Effects: The presence of this compound in a sample could alter the sample matrix (e.g., pH, ionic strength), which can affect the performance of an assay.[2]
Q2: Are there known instances of this compound or similar drugs interfering with specific assays?
Yes, there is documented evidence of interference from compounds structurally related to this compound, such as Paroxetine and Fluoxetine.
-
Immunoassay Cross-Reactivity: Paroxetine and Norfluoxetine (a metabolite of Fluoxetine) have been shown to cross-react with certain amphetamine immunoassays.[3]
-
Enzyme Inhibition: Fluoxetine and its metabolite Norfluoxetine have been demonstrated to be competitive inhibitors of monoamine oxidase A (MAO-A) and non-competitive or uncompetitive inhibitors of monoamine oxidase B (MAO-B).[4]
Q3: My immunoassay for amphetamines is showing a false positive, and I suspect this compound is the cause. What should I do?
A false-positive result in an amphetamine immunoassay is a plausible scenario given the known cross-reactivity of structurally similar compounds.[3]
Troubleshooting Steps:
-
Confirm with a More Specific Method: The most definitive step is to re-analyze the sample using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods can definitively identify and quantify the substances present in the sample, confirming or refuting the presence of amphetamines.
-
Consult the Assay Manufacturer's Documentation: Review the package insert or technical data sheet for your specific immunoassay kit. This documentation often includes a list of known cross-reactants and the concentrations at which they may cause interference.
-
Perform a Spike and Recovery Experiment: To confirm that this compound is the interfering substance, you can spike a known negative sample with this compound at a concentration similar to that expected in your experimental samples and re-run the immunoassay.
Q4: I am running an enzymatic assay for monoamine oxidase (MAO) and my results are inconsistent in the presence of this compound. How can I troubleshoot this?
Given that other SSRIs like Fluoxetine are known to inhibit MAO, it is possible that this compound is acting as an inhibitor in your assay.[4]
Troubleshooting Steps:
-
Determine the Mechanism of Inhibition: Perform enzyme kinetic studies in the presence of varying concentrations of this compound to determine if it is a competitive, non-competitive, or uncompetitive inhibitor. This will help you to understand the nature of the interference.
-
Modify the Assay Protocol:
-
If the inhibition is competitive, you may be able to overcome it by increasing the substrate concentration.
-
Consider pre-incubating the enzyme with the substrate before adding this compound.
-
-
Use a Different Assay Method: If possible, use an alternative method to measure MAO activity that is less susceptible to interference from small molecules.
Quantitative Data on Potential Interference
The following tables summarize known quantitative data for compounds structurally related to this compound. This data can be used as a reference when assessing the potential for interference in your own assays.
Table 1: Cross-Reactivity of Paroxetine and Norfluoxetine in an Amphetamine Immunoassay
| Interfering Substance | Concentration for Positive Result (ng/mL) |
| Paroxetine | 100 |
| Norfluoxetine | 50 |
Data is based on a specific manufacturer's immunoassay and may vary between different kits.
Table 2: In Vitro Inhibition of Monoamine Oxidase (MAO) by Fluoxetine and Norfluoxetine
| Compound | Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |
| Fluoxetine | MAO-A | Competitive | 76.3 | - |
| Norfluoxetine | MAO-A | Competitive | 90.5 | - |
| Fluoxetine | MAO-B | Non-competitive/Uncompetitive | 245 | 17.8 |
| Norfluoxetine | MAO-B | Non-competitive/Uncompetitive | - | 18.5 |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are indicators of the potency of an inhibitor. Lower values indicate greater potency.[4]
Experimental Protocols
1. Protocol for ELISA-based Amphetamine Urine Drug Screen
This protocol is a representative example of a competitive ELISA for the detection of amphetamines in urine.
Materials:
-
Microplate coated with anti-amphetamine antibodies
-
Amphetamine-horseradish peroxidase (HRP) conjugate
-
Calibrators and controls
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 25 µL of calibrators, controls, and patient samples to the appropriate wells of the microplate.
-
Add 100 µL of the amphetamine-HRP conjugate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of amphetamine in the sample.
2. Protocol for Monoamine Oxidase (MAO) Activity Assay
This is a general protocol for a fluorometric assay to measure MAO activity.
Materials:
-
MAO enzyme source (e.g., mitochondrial fraction from tissue homogenate)
-
MAO substrate (e.g., kynuramine or benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO inhibitors for controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red reagent.
-
Add 50 µL of the reaction mixture to each well of the microplate.
-
Add 25 µL of the MAO enzyme source to each well.
-
To initiate the reaction, add 25 µL of the MAO substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. The rate of increase in fluorescence is proportional to the MAO activity.
Visualizations
Caption: Chemical structures of this compound and the structurally similar Paroxetine.
Caption: Troubleshooting workflow for suspected immunoassay interference.
References
Technical Support Center: Mitigating Gastrointestinal Side Effects of Femoxetine in Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating Femoxetine. The focus is on identifying and mitigating the gastrointestinal (GI) side effects commonly encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary gastrointestinal side effects observed with this compound and other SSRIs in research models?
A1: As a selective serotonin reuptake inhibitor (SSRI), this compound's mechanism of action involves increasing serotonin (5-HT) levels.[1] This action is not confined to the central nervous system; significant serotonergic activity occurs in the gastrointestinal tract. Consequently, the most common GI side effects in preclinical models are analogous to those in humans: nausea and vomiting (often assessed as 'pica' in rodents), diarrhea, and constipation.[2][3][4] The specific manifestation can depend on the model, dose, and duration of the study.
Q2: What is the core mechanism behind this compound-induced GI side effects?
A2: The GI tract is rich in serotonin, which plays a crucial role in regulating gut motility, secretion, and sensation. By blocking the serotonin transporter (SERT), this compound increases the concentration of 5-HT in the gut.[3] This excess serotonin can overstimulate local 5-HT receptors (e.g., 5-HT3 and 5-HT4), leading to effects like nausea, increased contractility, and accelerated transit (diarrhea).[5] Conversely, long-term changes in receptor sensitivity can sometimes lead to decreased motility (constipation).[3]
Q3: What are the frontline strategies for mitigating these GI side effects in an experimental setting?
A3: Key strategies focus on reducing the impact of the initial surge in enteric serotonin. These include:
-
Dose Titration: Initiating experiments with a sub-therapeutic dose and gradually escalating to the target dose can allow the system to adapt, reducing the severity of acute side effects.
-
Co-administration with Receptor Antagonists: For nausea and vomiting-like behaviors, pre-treatment with a 5-HT3 receptor antagonist (e.g., ondansetron) can be highly effective.[6]
-
Formulation Changes: While less common in early preclinical studies, using controlled-release formulations can dampen the peak drug concentration, potentially reducing the intensity of GI effects, a strategy noted for similar compounds like paroxetine.[2][7]
-
Dietary Control: Administering the compound with food can sometimes alleviate direct gastric irritation.[8]
Troubleshooting Guides
Issue 1: High incidence of pica (kaolin consumption) observed shortly after this compound administration, compromising animal welfare and data validity.
-
Possible Cause: This is likely an acute nausea/emesis-like response due to the rapid increase in serotonin stimulating 5-HT3 receptors on vagal afferent nerves.[6]
-
Troubleshooting Steps & Recommendations:
-
Confirm Mechanism: Administer a pilot cohort with a 5-HT3 antagonist prior to this compound. A significant reduction in pica behavior would confirm the pathway.
-
Implement Dose Titration: Revise the protocol to include a 3-5 day dose ramp-up period before the main experimental window.
-
Adjust Dosing Vehicle/Timing: If administering via oral gavage, ensure the vehicle is non-irritating. Consider if administering with a small, palatable food item is feasible for the study design.
-
Issue 2: Inconsistent or altered bowel function (diarrhea or constipation) in chronic (multi-week) this compound studies.
-
Possible Cause: Chronic elevation of enteric 5-HT can lead to persistent changes in gut motility. Diarrhea is a common acute effect, while constipation may emerge later due to receptor desensitization or other adaptive changes.[2][3]
-
Troubleshooting Steps & Recommendations:
-
Quantify the Effect: Implement a formal gastrointestinal transit assay at baseline and at selected timepoints during the study to objectively measure changes in motility.
-
Evaluate for Confounding Factors: Ensure that diet and hydration are consistent across all animal groups, as these can significantly impact bowel function.
-
Consider Symptomatic Co-treatment: If the side effect is consistent and interferes with the primary study endpoint, the co-administration of an anti-diarrheal (e.g., loperamide) or a laxative agent may be warranted, though potential drug-drug interactions must be considered.[2]
-
Quantitative Data Summary
Table 1: Hypothetical Data on the Effect of Dose Titration on this compound-Induced Pica in Rats
| Group | Dosing Regimen (Oral Gavage) | 24h Kaolin Consumption (g) (Mean ± SD) | % Reduction in Pica vs. Rapid Dose |
| Vehicle Control | Saline for 7 days | 0.8 ± 0.3 | N/A |
| Rapid Dose | 10 mg/kg this compound on Day 7 | 12.4 ± 2.1 | 0% |
| Titration Dose | Days 1-3: 2.5 mg/kg; Days 4-6: 5 mg/kg; Day 7: 10 mg/kg | 3.5 ± 1.2 | 71.8% |
Table 2: Hypothetical Data on the Efficacy of Ondansetron in Mitigating this compound-Induced Pica
| Group | Treatment (Intraperitoneal) | 24h Kaolin Consumption (g) (Mean ± SD) | % Reduction in Pica vs. This compound Alone |
| Vehicle Control | Saline + Saline | 0.9 ± 0.4 | N/A |
| This compound | Saline + 10 mg/kg this compound | 13.1 ± 2.5 | 0% |
| Combination | 1 mg/kg Ondansetron + 10 mg/kg this compound | 2.1 ± 0.9 | 84.0% |
Experimental Protocols
Protocol 1: Assessment of Pica (Nausea/Emesis Analogue) in Rodents
This protocol quantifies nausea-like behavior by measuring the consumption of kaolin, a non-nutritive clay. An increase in kaolin intake is a well-established surrogate for emesis in species that cannot vomit.[6][9][10]
-
Acclimation (Days 1-3): Individually house animals in cages with two food hoppers. One contains standard chow, and the other contains a pre-weighed pellet of kaolin clay. Allow free access to both and record daily consumption to establish a baseline.
-
Pre-treatment (Day 4): Administer the mitigating agent (e.g., ondansetron) or its vehicle at the appropriate time before the primary drug administration (typically 30-60 minutes).
-
Drug Administration (Day 4): Administer this compound or its vehicle according to the experimental group.
-
Measurement (Day 4-5): Over the next 24 hours, carefully measure the amount of kaolin and standard chow consumed, accounting for any spillage.
-
Data Analysis: Calculate the net kaolin consumption in grams. Compare the consumption across groups (Vehicle, this compound alone, this compound + Mitigating Agent) using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Whole Gut Transit Time Assay
This protocol measures the time required for a non-absorbable marker to travel through the entire gastrointestinal tract, providing a functional measure of gut motility.[11][12]
-
Fasting: Fast animals for a defined period (e.g., 12-16 hours) with free access to water to ensure the GI tract is relatively empty.
-
Drug Administration: Administer this compound or vehicle at the designated time point.
-
Marker Administration: At the peak expected time of drug action, administer a fixed volume of a non-absorbable marker via oral gavage. A common marker is 5% carmine red in 0.5% methylcellulose.
-
Housing and Monitoring: House animals individually in clean cages with white paper or a wire mesh floor to allow for clear observation of fecal pellets.
-
Measurement: Record the time of marker administration. Monitor the animals continuously or at frequent intervals (e.g., every 15 minutes) for the appearance of the first red-colored fecal pellet.[11] The time elapsed between marker administration and the appearance of the colored pellet is the whole gut transit time.
-
Data Analysis: Compare the transit times between experimental groups to determine if this compound causes a statistically significant increase (constipation) or decrease (diarrhea) in transit time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward achieving optimal response: understanding and managing antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risks of Digestive System Side-Effects of Selective Serotonin Reuptake Inhibitors in Patients with Depression: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal side effects associated with antidepressant treatments in patients with major depressive disorder: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 9. Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Challenges in long-term administration of Femoxetine
This guide is intended for researchers, scientists, and drug development professionals utilizing Femoxetine in experimental settings. It provides troubleshooting advice and answers to frequently asked questions related to the challenges of its long-term administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI). It functions by binding to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This action increases the concentration and availability of serotonin to bind to postsynaptic receptors, enhancing serotonergic signaling.
Q2: Why was the clinical development of this compound discontinued?
A2: Development of this compound was halted in favor of paroxetine. A key reason cited was that this compound could not be formulated for administration as a daily pill.
Q3: Are there known metabolites of this compound I should be aware of in my experiments?
A3: Yes, this compound is subject to extensive first-pass metabolism. In humans, an active metabolite, northis compound, is formed. In rat liver microsomes, metabolism occurs predominantly through O- and N-demethylation. Researchers should consider the potential activity of these metabolites when interpreting results.
Q4: What are the general challenges associated with the long-term administration of SSRIs in animal models?
A4: Long-term administration of SSRIs, including in preclinical models, can present several challenges. Studies in rodents have shown that chronic treatment can sometimes induce anxiety-like behaviors. Furthermore, developmental exposure to SSRIs can lead to lasting alterations in brain circuitry and behavior that persist into adulthood. Researchers should also be aware of potential discontinuation syndromes, as abrupt cessation of some SSRIs has been linked to increased anxiety-like behavior in mice.
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Experimental Results
-
Potential Cause: this compound exhibits significant inter-individual variation in its pharmacokinetics, largely due to a high first-pass metabolism effect which can differ between subjects. In rats, metabolism can be influenced by the induction of liver enzymes.
-
Troubleshooting Steps:
-
Increase Sample Size: To achieve statistical power, a larger number of animals per group may be necessary to account for inherent variability.
-
Monitor Plasma Levels: If feasible, periodically measure plasma concentrations of this compound and its primary metabolite (northis compound) to correlate drug exposure with behavioral or physiological outcomes.
-
Control for Environmental Factors: Ensure that all experimental animals are housed under identical conditions (light-dark cycle, temperature, diet) as these can influence metabolism and behavior.
-
Consider Sex Differences: Pharmacokinetics of SSRIs can differ between males and females. Analyze data for each sex separately before pooling.
-
Issue 2: Diminishing or Unexpected Behavioral Effects Over Time
-
Potential Cause: The serotonergic system can adapt to chronic SSRI exposure, leading to receptor desensitization or other neuroadaptive changes. This may result in a reduction of the initial behavioral effect (tolerance). Conversely, some studies report the emergence of anxiogenic (anxiety-promoting) effects with chronic SSRI treatment in normal mice.
-
Troubleshooting Steps:
-
Implement a Washout Period: To determine if effects are treatment-related, include experimental arms with a planned washout period, followed by behavioral testing. Be mindful of potential discontinuation effects.
-
Expand Behavioral Battery: Do not rely on a single behavioral test. Use a range of assays to get a more complete picture of the behavioral phenotype (e.g., tests for anhedonia, anxiety, and locomotion).
-
Review Dosing Regimen: The initial dose may not be appropriate for long-term maintenance. A dose-response study may be necessary to identify the optimal chronic dose.
-
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value / Observation | Source Citation |
|---|---|---|
| Oral Bioavailability | Low (5-10% reaches systemic circulation) | |
| Primary Cause | Extensive first-pass metabolism | |
| Absorption | Almost completely absorbed after oral dose | |
| Active Metabolite | Northis compound | |
| Elimination Half-Life | 7–27 hours | |
| Excretion | Primarily via urinary excretion of metabolites (~80%) |
| Inter-individual Variation | High, attributed to first-pass effect | |
Table 2: Key Findings from Preclinical/Clinical Studies
| Study Type | Subject | Key Finding | Source Citation |
|---|---|---|---|
| Metabolism Study | Rat Liver Microsomes | Metabolized via O- and N-demethylation. | |
| Clinical Trial | Depressed Patients | Reduced whole blood serotonin from 0.21 to 0.05 µg/mL after 6 weeks. |
| Obesity Trial (16-week) | Obese Patients | Median weight loss of 8.3 kg (vs. 6.2 kg for placebo), but the difference was not statistically significant. | |
Experimental Protocols
Protocol: Long-Term Administration of this compound in a Rodent Model of Chronic Stress
This protocol provides a generalized methodology. Researchers must adapt it to their specific hypothesis and institutional guidelines (IACUC).
-
Compound Preparation:
-
This compound hydrochloride can be dissolved in sterile saline (0.9% NaCl) or a suitable vehicle like 0.5% methylcellulose.
-
Prepare fresh solutions regularly (e.g., weekly) and store them protected from light at 4°C. Conduct a stability test of the formulation if storing for longer periods.
-
-
Animals and Acclimation:
-
Select an appropriate species and strain for the disease model (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Upon arrival, allow animals to acclimate to the facility for at least 7-10 days before any procedures.
-
House animals in a controlled environment with a 12:12 hour light-dark cycle, stable temperature, and ad libitum access to food and water.
-
-
Dosing Regimen:
-
Route of Administration: Oral gavage (p.o.) is a common route that mimics clinical administration. Subcutaneous (s.c.) injection can also be used to bypass first-pass metabolism.
-
Dosage: Based on literature for other SSRIs, a starting dose might be in the range of 5-20 mg/kg/day. A pilot dose-response study is highly recommended.
-
Duration: Long-term studies typically last from 4 to 8 weeks to allow for neuroadaptive changes.
-
Control Group: Administer the vehicle solution to the control group using the same volume, route, and schedule as the this compound group.
-
-
Chronic Stress Procedure (Example: Unpredictable Chronic Mild Stress - UCMS):
-
Begin the UCMS protocol one week before starting this compound administration to establish a baseline depressive-like phenotype.
-
Apply a varied schedule of mild stressors daily (e.g., cage tilt, damp bedding, light/dark cycle reversal, social isolation).
-
Continue the UCMS protocol throughout the drug administration period.
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests during the final week of treatment.
-
Anhedonia: Sucrose Preference Test (SPT).
-
Behavioral Despair: Forced Swim Test (FST) or Tail Suspension Test (TST).
-
Anxiety: Elevated Plus Maze (EPM) or Open Field Test (OFT).
-
Locomotor Activity: Monitor activity in the OFT to rule out confounding effects on other tests.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect blood samples for pharmacokinetic analysis if required.
-
Euthanize animals and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Flash-freeze tissue for later neurochemical analysis (e.g., HPLC for monoamine levels, Western blot for protein expression, or qPCR for gene expression).
-
Visualizations
Caption: Mechanism of this compound as a Selective Serotonin Reuptake Inhibitor (SSRI).
Caption: Experimental workflow for a long-term this compound study in a rodent stress model.
Technical Support Center: Accounting for Femoxetine Metabolites in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for incorporating the consideration of femoxetine and its metabolites into experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
A: this compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant. It undergoes extensive first-pass metabolism in the liver, meaning a significant portion is metabolized before it reaches systemic circulation. The primary metabolic pathways are O-demethylation and N-demethylation[1]. The major active metabolite identified is northis compound , formed through N-demethylation[2][3].
Q2: Why is it crucial to account for this compound metabolites in my experiments?
A: The primary metabolite, northis compound, is pharmacologically active, meaning it also inhibits the serotonin transporter (SERT)[2]. Therefore, the observed effects in your experiments could be a combination of the parent drug (this compound) and its active metabolite. Failing to account for northis compound can lead to misinterpretation of results, inaccurate dose-response curves, and a flawed understanding of the drug's overall pharmacological profile.
Q3: What are the main enzymes involved in this compound metabolism?
A: While specific studies on this compound are limited, by analogy to the structurally similar SSRI fluoxetine, the cytochrome P450 (CYP) enzyme system is primarily responsible for its metabolism. For fluoxetine, CYP2D6 is the major enzyme involved in its N-demethylation to norfluoxetine[4][5]. Other enzymes like CYP2C9 , CYP2C19 , and CYP3A4 may also contribute to a lesser extent[4]. Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in metabolism, affecting the plasma concentrations of both the parent drug and its active metabolite[6].
Q4: How can I obtain this compound metabolites for my experiments?
A: Northis compound is not commercially available as a standard research chemical. Therefore, it may need to be chemically synthesized. Alternatively, it can be isolated from in vitro metabolism studies using liver microsomes or other metabolically active systems.
Q5: What are the potential drug-drug interactions I should be aware of when working with this compound?
A: Co-administration of drugs that are inhibitors or inducers of the CYP enzymes involved in this compound metabolism can alter its pharmacokinetic profile. For instance, potent inhibitors of CYP2D6 (like bupropion or quinidine) could increase plasma concentrations of this compound and decrease the formation of northis compound. Conversely, CYP inducers (like rifampicin or carbamazepine) could decrease this compound levels and increase metabolite formation. Given that northis compound is also an active inhibitor of CYP2D6 (by analogy with norfluoxetine), there is a potential for this compound to affect the metabolism of other drugs that are substrates of this enzyme[1][4].
Quantitative Data Summary
Due to the limited recent research on this compound, the following tables include historical pharmacokinetic data for this compound and northis compound, alongside more recent data for the analogous and well-studied SSRI, fluoxetine, and its active metabolite, norfluoxetine, to provide a comparative perspective.
Table 1: Pharmacokinetic Parameters of this compound and Northis compound in Humans (Single Dose)
| Parameter | This compound | Northis compound | Reference |
| Bioavailability (Oral) | 5-10% (due to high first-pass metabolism) | - | [7] |
| Mean Availability (Enteric Coated Tablet vs. Solution) | 71% (range 12-150%) | - | [2] |
| Formation and Elimination Rate | - | Very similar among subjects | [2] |
Note: This data is from studies conducted in the early 1980s and may not reflect the precision of modern analytical techniques.
Table 2: Comparative Pharmacological Activity of SSRIs and their N-demethylated Metabolites
| Compound | Target | Ki (nM) | Reference |
| Fluoxetine | Serotonin Transporter (SERT) | 10.8 | [8] |
| Norfluoxetine | Serotonin Transporter (SERT) | 8.72 | [8] |
| S-Fluoxetine | CYP2D6 Inhibition | 68 | |
| S-Norfluoxetine | CYP2D6 Inhibition | 35 |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for norfluoxetine is provided as a proxy for the expected activity of northis compound.
Experimental Protocols
Detailed Methodology: Chiral Separation and Quantification of this compound and Northis compound in Biological Matrices by HPLC-MS/MS
This protocol is a general guideline adapted from established methods for other SSRIs and should be optimized for your specific experimental conditions.
1. Sample Preparation (Plasma or Serum):
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or another SSRI not present in the sample).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA or IC).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B and gradually increase to elute the analytes. A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C (temperature can significantly affect chiral separation).
-
Injection Volume: 5-10 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor to product ion transitions for this compound, northis compound, and the internal standard by infusing standard solutions into the mass spectrometer.
-
3. Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the concentrations of this compound and northis compound enantiomers in the experimental samples using the calibration curves.
Troubleshooting Guides
Issue: Poor or No Chiral Separation
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Column | Screen different types of chiral stationary phases (e.g., polysaccharide-based, protein-based). |
| Incorrect Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the organic solvent and buffer concentration/pH. |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures often improve resolution but increase backpressure. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in the initial mobile phase or a weaker solvent to prevent peak distortion. |
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase to reduce peak tailing for basic compounds like this compound. |
| Column Overload | Reduce the injection volume or sample concentration. |
| Column Contamination | Flush the column with a strong solvent. If using a coated chiral column, ensure no harsh solvents are used that could damage the stationary phase. |
| System Voids or Blockages | Check for voids at the column inlet and ensure frits are not blocked. |
Issue: Low Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). |
| Suboptimal MRM Transitions | Re-optimize the precursor and product ions and collision energy for each analyte. |
| Poor Sample Recovery | Optimize the sample preparation method (e.g., try solid-phase extraction as an alternative to protein precipitation). |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. chiraltech.com [chiraltech.com]
- 8. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Femoxetine and Paroxetine: Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of femoxetine and paroxetine, two selective serotonin reuptake inhibitors (SSRIs). While paroxetine is a widely prescribed antidepressant, the development of this compound was discontinued. This comparison aims to offer a retrospective look at their pharmacological profiles and available efficacy data, supported by experimental methodologies and pathway visualizations.
Executive Summary
Both this compound and paroxetine function as selective serotonin reuptake inhibitors (SSRIs), with their primary mechanism of action being the blockade of the serotonin transporter (SERT).[1][2] Paroxetine exhibits a high affinity and selectivity for SERT.[3] Preclinical data suggests that this compound also demonstrates significant affinity for SERT. However, a notable difference lies in their clinical development and the extent of available efficacy data. Paroxetine has undergone extensive clinical trials for various depressive and anxiety disorders, establishing its therapeutic efficacy.[4][5] In contrast, the clinical development of this compound was halted, and as a result, comprehensive clinical efficacy data from large-scale trials is not available.[6] One early study in 12 depressed patients reported a "good effect" in six individuals treated with this compound but did not provide standardized efficacy measures.[7]
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the available quantitative data for this compound and paroxetine, focusing on their binding affinities for key monoamine transporters. This data is crucial for understanding their selectivity and potential off-target effects.
| Parameter | This compound | Paroxetine |
| Binding Affinity (pKi) | ||
| Serotonin Transporter (SERT) | 7.96 | 8.80 |
| Norepinephrine Transporter (NET) | 6.12 | 7.03 |
| Dopamine Transporter (DAT) | 5.7 | 6.31 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The provided pKi values are from a single comparative computational study and should be interpreted within that context.[8]
Mechanism of Action: Serotonin Reuptake Inhibition
Both this compound and paroxetine exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be the primary mechanism underlying their antidepressant and anxiolytic effects.[1][2]
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the serotonin transporter using a competitive radioligand binding assay.
a. Materials:
-
Receptor Source: Membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat cortical homogenates).
-
Radioligand: A high-affinity SERT radioligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
Test Compounds: this compound, Paroxetine, and a reference competitor (e.g., unlabeled citalopram for determining non-specific binding).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.
b. Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order: binding buffer, a series of concentrations of the test compound (or reference competitor), the radioligand at a fixed concentration (typically at or below its Kd), and the membrane preparation.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol describes a general method for measuring the potency of a compound to inhibit serotonin reuptake into cells or synaptosomes.
a. Materials:
-
Cell/Tissue Source: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or rat brain synaptosomes.
-
Radiolabeled Serotonin: [³H]-Serotonin (5-HT).
-
Test Compounds: this compound, Paroxetine, and a reference inhibitor (e.g., fluoxetine).
-
Buffers: Krebs-Ringer-HEPES buffer (KRHB).
-
Instrumentation: Scintillation counter, 96-well plates, and a cell harvester or filtration apparatus.
b. Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of hSERT-expressing cells or synaptosomes in KRHB.
-
Pre-incubation: Pre-incubate the cell/synaptosome suspension with various concentrations of the test compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT to the wells.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Termination of Uptake: Stop the uptake by rapidly adding ice-cold KRHB and filtering the contents through glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold buffer to remove extracellular [³H]-5-HT.
-
Detection: Measure the radioactivity trapped inside the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-5-HT uptake against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of serotonin reuptake.
Conclusion
This comparative guide highlights the pharmacological similarities between this compound and paroxetine as potent and selective serotonin reuptake inhibitors. The provided preclinical data indicates that both compounds have a high affinity for the serotonin transporter. However, the discontinuation of this compound's development has resulted in a significant lack of publicly available, robust clinical efficacy data, making a direct and comprehensive comparison of their therapeutic effectiveness challenging. Paroxetine, on the other hand, has a well-documented clinical profile. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of novel SSRIs and other modulators of the serotonin system.
References
- 1. A Nonradioactive High-Throughput/High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro | Semantic Scholar [semanticscholar.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A double-blind, comparative, multicentre study comparing paroxetine with fluoxetine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacies of fluoxetine and paroxetine in major depression across varying acute-phase treatment periods: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Femoxetine in Preclinical Depression Models: A Comparative Analysis with Other SSRIs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of femoxetine's preclinical performance against other Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of depression. Due to the discontinuation of this compound's development in favor of paroxetine, direct comparative preclinical data is limited. This guide, therefore, summarizes the available information on this compound and presents a comparative analysis based on preclinical data for other prominent SSRIs like fluoxetine, paroxetine, and citalopram.
This compound, a selective serotonin reuptake inhibitor (SSRI), was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] Despite showing promise as an antidepressant, its development was halted, and focus shifted to paroxetine, primarily because this compound's formulation was not suitable for once-daily administration.[1] Both this compound and paroxetine were developed around the same time, with patents listing Jørgen Anders Christensen and pharmacological studies attributed to Jorgen Buus-Lassen.[1]
Behavioral Models of Depression: Comparative Efficacy
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common preclinical screens for antidepressant efficacy. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatment.
While direct comparative data for this compound in these models is scarce, extensive research has been conducted on other SSRIs. The following tables summarize representative findings.
Tail Suspension Test (TST)
The TST is a behavioral screening test for antidepressants in mice.[2] The test involves suspending a mouse by its tail, and the duration of immobility is measured as an indicator of depressive-like behavior.[2]
| SSRI | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Mouse Strain | Citation |
| Fluoxetine | 5-40 | Dose-dependent reduction | C57BL/6J | [3] |
| 5-40 | No effect | DBA/2J | [3] | |
| Paroxetine | 5-40 | Reduction | C57BL/6J & DBA/2J | [3] |
| 10 | Reduction (in high immobility scorers) | CD1 | [4] | |
| from 0.5 | Reduction | C57BL/6J Rj | [5] | |
| Citalopram | 5-40 | Reduction | DBA/2J | [3] |
| 5-40 | No effect | C57BL/6J | [3] | |
| from 2 | Reduction | Swiss | [5] |
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. The time spent immobile is recorded as a measure of "behavioral despair." Antidepressants typically reduce this immobility time.
| SSRI | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Animal Model | Citation |
| Fluoxetine | 10-40 | Reduction | C57BL/6J mice | [3] |
| 10-40 | No effect | DBA/2J mice | [3] | |
| Paroxetine | 5-40 | Reduction | C57BL/6J & DBA/2J mice | [3] |
| 8 and 16 | Reduction | Swiss mice | [6] | |
| Citalopram | 5-40 | Reduction | DBA/2J mice | [3] |
| 5-40 | No effect | C57BL/6J mice | [3] | |
| 4-16 | Reduction | Swiss mice | [6] | |
| Sertraline | Not specified | Increased swimming | Rats | [7] |
It is important to note that the response to SSRIs in these models can be strain-dependent, as demonstrated by the differing effects of fluoxetine and citalopram in C57BL/6J and DBA/2J mice.[3]
Experimental Protocols
Tail Suspension Test (TST)
-
Animal Acclimation: Mice are moved to a holding room adjacent to the procedure room the day before testing to acclimate. On the test day, they are placed in the procedure room for 1-2 hours before the experiment.
-
Drug Administration: SSRIs or vehicle are administered via intraperitoneal (i.p.) injection at specified doses (e.g., 5-40 mg/kg).
-
Suspension: Thirty minutes after injection, mice are individually suspended by their tails from a shelf or bar, approximately 60 cm above the ground, using adhesive tape placed 1 cm from the tip of the tail.[3]
-
Scoring: The total duration of immobility is recorded during the last 4 minutes of a 6-minute test. Immobility is defined as the absence of any movement or agitation.[3]
Forced Swim Test (FST)
-
Apparatus: A cylindrical container (e.g., 25 cm tall x 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (for rats): Often, a 15-minute pre-swim is conducted 24 hours before the test session to induce a stable level of immobility.
-
Drug Administration: SSRIs or vehicle are administered at specified times before the test session (e.g., 23.5, 5, and 1 hour prior).
-
Test Session: The animal is placed in the water for a 5 or 6-minute session.
-
Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded. Some protocols also score active behaviors like swimming and climbing.[7]
Neurochemical Effects: Impact on Serotonin Levels
SSRIs exert their primary effect by blocking the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the brain. In vivo microdialysis is a technique used to measure these changes in freely moving animals.
| SSRI | Dose (mg/kg, s.c.) | Effect on Extracellular Serotonin (5-HT) in Frontal Cortex | Effect on Extracellular Norepinephrine (NE) in Frontal Cortex | Animal Model | Citation |
| Fluoxetine | 30 | No significant increase (acute) | No change | Rat | [8] |
| Paroxetine | 1-10 | No significant increase (acute) | No change | Rat | [8] |
| 30 | No significant increase (acute) | Significant increase (164%) | Rat | [8] |
Acute administration of SSRIs like fluoxetine and paroxetine does not always lead to a robust increase in extracellular serotonin levels, a phenomenon attributed to the activation of inhibitory 5-HT1A autoreceptors.[8] Co-administration with a 5-HT1A receptor antagonist can significantly enhance the SSRI-induced increase in extracellular serotonin.[8]
Signaling Pathways
The primary mechanism of action for all SSRIs is the inhibition of the serotonin transporter (SERT). This initial action triggers a cascade of downstream signaling events that are thought to underlie their therapeutic effects.
While the initial target is the same, there is emerging evidence that different SSRIs may have nuanced effects on downstream pathways. For instance, the antidepressant effects of paroxetine have been linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus.[9] Further research would be needed to determine if this compound shares this or engages other distinct signaling cascades.
Conclusion
This compound belongs to the class of SSRIs and was a contemporary of paroxetine. Due to its early-stage developmental discontinuation, there is a significant lack of direct comparative preclinical data for this compound against other SSRIs. Based on the available information for other drugs in its class, it is presumed that this compound would exhibit similar antidepressant-like properties in preclinical models by inhibiting serotonin reuptake. However, the nuanced differences in efficacy, side-effect profiles, and downstream signaling pathways observed among other SSRIs highlight the importance of direct comparative studies. The provided data on fluoxetine, paroxetine, and citalopram serve as a benchmark for the expected preclinical profile of an SSRI. Future research, should it ever be revisited, would need to systematically evaluate this compound in these established models to fully characterize its preclinical profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse strain differences in SSRI sensitivity correlate with serotonin transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocampal mTOR signaling is required for the antidepressant effects of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant-Like Effects of Femoxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Femoxetine, a selective serotonin reuptake inhibitor (SSRI), and its potential antidepressant-like effects. While clinical development of this compound was discontinued in favor of Paroxetine, its structural and mechanistic similarity to other established SSRIs provides a basis for validating its expected pharmacological profile.[1] This document summarizes key preclinical validation methods, presents representative experimental data from comparable SSRIs, and outlines detailed experimental protocols.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound, like other SSRIs, is understood to exert its antidepressant effects by selectively blocking the serotonin transporter (SERT) in the presynaptic neuron.[2][3][4] This inhibition leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3] The sustained elevation of synaptic serotonin is believed to trigger downstream signaling cascades that contribute to the therapeutic effects of SSRIs.[2]
Below is a diagram illustrating the proposed signaling pathway for this compound and other SSRIs.
Caption: Proposed mechanism of action for this compound as an SSRI.
Preclinical Behavioral Models for Antidepressant Efficacy
The antidepressant-like properties of novel compounds are commonly validated using rodent behavioral despair models. The two most widely used assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, the primary endpoint is the duration of immobility, with a reduction in immobility time considered indicative of an antidepressant-like effect.
Below is a generalized workflow for preclinical validation of an antidepressant candidate like this compound.
Caption: Generalized experimental workflow for preclinical antidepressant screening.
Comparative Efficacy Data
While specific preclinical data for this compound is limited due to its discontinued development, the following tables summarize representative data from studies on Fluoxetine and Paroxetine, two widely studied SSRIs. These data provide a benchmark for the expected antidepressant-like efficacy of a compound like this compound in the Forced Swim Test and Tail Suspension Test.
Table 1: Representative Forced Swim Test (FST) Data for Common SSRIs in Rodents
| Compound | Dose (mg/kg) | Animal Model | Reduction in Immobility Time (%) | Reference |
| Fluoxetine | 10 | Mouse | ~35-50% | [5] |
| Fluoxetine | 20 | Rat | Significant decrease | [6][7][8] |
| Paroxetine | 10 | Mouse | Significant decrease | [9] |
Table 2: Representative Tail Suspension Test (TST) Data for Common SSRIs in Mice
| Compound | Dose (mg/kg) | Animal Model | Reduction in Immobility Time (%) | Reference |
| Fluoxetine | 5-40 | Mouse (C57BL/6J) | Dose-dependent decrease | [5] |
| Paroxetine | 0.5-10 | Mouse (C57BL/6J Rj) | Dose-dependent decrease | [10] |
| Citalopram | 2-8 | Mouse (Swiss) | Dose-dependent decrease | [10] |
Detailed Experimental Protocols
The following are detailed, standardized protocols for the Forced Swim Test and Tail Suspension Test, which can be adapted for the evaluation of this compound.
Forced Swim Test (Porsolt's Test)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom with its tail or paws.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Gently place each animal individually into the water-filled cylinder for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored for immobility.
-
-
Drug Administration: Administer this compound, a comparator SSRI (e.g., Fluoxetine), or vehicle at appropriate time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the animals back into the cylinder for a 5-minute session.
-
The session is recorded by a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test session.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Tail Suspension Test
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Apparatus:
-
A suspension box or chamber that is enclosed to prevent visual cues from the environment.
-
A horizontal bar or hook from which to suspend the mice.
-
Adhesive tape for securing the tail.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Hang the mouse by the taped portion of its tail to the suspension bar. The mouse's body should be approximately 20-30 cm above the floor of the chamber.
-
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Data Recording: A video camera records the entire session for subsequent scoring.
-
Behavioral Scoring:
-
A trained observer, blind to the experimental groups, measures the total time the mouse remains immobile.
-
Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
Conclusion
Based on its classification as a selective serotonin reuptake inhibitor, this compound is expected to demonstrate antidepressant-like effects in preclinical behavioral models. The provided comparative data from established SSRIs like Fluoxetine and Paroxetine serve as a crucial benchmark for validating these effects. The detailed experimental protocols for the Forced Swim Test and Tail Suspension Test offer a standardized approach for researchers to empirically assess the antidepressant potential of this compound and other novel compounds. The visualization of the SSRI signaling pathway and the general experimental workflow further aids in understanding the mechanism of action and the process of preclinical validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 59859-58-4 [smolecule.com]
- 5. Mouse strain differences in SSRI sensitivity correlate with serotonin transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Femoxetine and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Femoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the pharmacological differences and their clinical implications regarding adverse effects.
Executive Summary
This compound, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA), exhibit distinct side effect profiles primarily due to their different mechanisms of action.[1][2] Imipramine, with its broad pharmacological activity, impacts multiple neurotransmitter systems, leading to a wider range of adverse effects, particularly anticholinergic, cardiovascular, and sedative effects.[3][4][5][6] this compound, through its targeted action on the serotonin transporter, generally presents a more favorable tolerability profile with a lower incidence of anticholinergic side effects.[1][7] However, specific quantitative data from direct head-to-head clinical trials remains limited as the development of this compound was discontinued.[2][8]
Data on Side Effect Profiles
A randomized, double-blind study comparing this compound and Imipramine in patients with depressive illness provides the most direct comparative data available. While the full quantitative data from this study is not publicly accessible, the study abstract indicates that no statistically significant differences were observed in the overall side-effect profile. However, it was noted that higher frequencies of moderate to severe anticholinergic symptoms such as dry mouth, constipation, and urination difficulties were reported in the Imipramine group.[7][9] Patients' subjective opinions also suggested that this compound was better tolerated.[7]
Due to the limited availability of direct comparative quantitative data, the following table summarizes the generally reported side effects for each drug class, with specific findings for this compound and Imipramine where available.
| Side Effect Category | This compound (SSRI) | Imipramine (TCA) |
| Anticholinergic | Lower incidence reported compared to TCAs.[1] | Higher frequency of dry mouth, constipation, and urination difficulties observed in comparative studies.[7][9] Also includes blurred vision and tachycardia.[5] |
| Gastrointestinal | Nausea, vomiting, diarrhea are more common with SSRIs. | Constipation is a prominent anticholinergic effect.[4] Nausea and vomiting can also occur.[4] |
| Cardiovascular | Generally considered to have a better cardiovascular safety profile than TCAs. | Can cause orthostatic hypotension, tachycardia, and ECG changes.[4] Overdose can lead to serious cardiac arrhythmias.[5] |
| Central Nervous System | Insomnia, agitation, anxiety, and headache are common. | Drowsiness, dizziness, and confusion are frequently reported.[4] |
| Weight Changes | Can be associated with weight loss or gain, but typically less pronounced than with TCAs. | Often associated with weight gain.[4] |
| Sexual Dysfunction | A known side effect of SSRIs. | Can also cause sexual dysfunction.[5] |
Experimental Protocols
The most relevant clinical trial identified was a randomized, double-blind study comparing the efficacy and tolerance of this compound and Imipramine in the treatment of depressive states.[7][9]
Methodology Summary:
-
Study Design: A six-week, randomized, double-blind, parallel-group study.
-
Participants: 52 patients diagnosed with depressive illness.
-
Interventions: Patients received either this compound or Imipramine.
-
Dosage: The study mentioned recommended daily standard dosages of 600 mg for this compound and 150 mg for imipramine, with flexible adjustments based on effect and side effects.[7]
-
Data Collection for Side Effects: Side-effect symptoms were recorded on a checklist through patient questioning.[7]
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of this compound and Imipramine are a direct consequence of their distinct molecular targets and signaling pathways.
This compound: Selective Serotonin Reuptake Inhibition
This compound is a selective serotonin reuptake inhibitor (SSRI).[1][2][8] Its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission. Its selectivity for SERT results in a more targeted therapeutic effect with fewer off-target side effects compared to TCAs.
Imipramine: Broad-Spectrum Monoamine Reuptake Inhibition and Receptor Blockade
Imipramine is a tricyclic antidepressant that acts as a non-selective monoamine reuptake inhibitor, blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][5][6][10] This dual action contributes to its antidepressant efficacy. However, Imipramine also has significant affinity for other receptors, including muscarinic acetylcholine receptors (M1), histamine H1 receptors, and alpha-1 adrenergic receptors.[4][5][10] The blockade of these additional receptors is largely responsible for its characteristic side effects.
Experimental Workflow for Side Effect Profile Comparison
The following diagram illustrates a generalized workflow for the clinical comparison of the side effect profiles of two antidepressant drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 59859-58-4 [smolecule.com]
- 3. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imipramine administration induces changes in the phosphorylation of FAK and PYK2 and modulates signaling pathways related to their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipramine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. A comparison of fluoxetine, imipramine, and placebo in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Femoxetine: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), was developed in the 1970s as a potential treatment for depression and other conditions. Although its development was ultimately discontinued, a review of existing clinical data provides valuable insights into its therapeutic profile. This guide offers a cross-study analysis of this compound's efficacy and safety compared to other antidepressants and a placebo, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound, like other SSRIs, functions by blocking the reuptake of serotonin in the brain. This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] This mechanism is believed to be the primary basis for its antidepressant effects.
Mechanism of action of this compound.
Comparative Efficacy in Major Depressive Disorder
Clinical trials in the 1980s compared this compound's efficacy primarily against tricyclic antidepressants (TCAs), which were the standard of care at the time.
| Trial | Comparator | Dosage | Duration | Primary Outcome Measure | Key Efficacy Findings |
| This compound vs. Amitriptyline | Amitriptyline | This compound: 400-600 mg/day; Amitriptyline: 100-150 mg/day | 6 weeks | Hamilton Depression Rating Scale (HDRS) | No significant difference in HDRS score reduction between groups. |
| This compound vs. Imipramine | Imipramine | This compound: 400-600 mg/day; Imipramine: 100-150 mg/day | 6 weeks | HDRS | Both drugs showed comparable efficacy in reducing depressive symptoms. |
Experimental Protocol: this compound vs. Amitriptyline for Major Depressive Disorder
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Participant Population: Adult patients (inpatients and outpatients) diagnosed with major depressive disorder according to the Research Diagnostic Criteria (RDC).
-
Intervention: Patients were randomly assigned to receive either this compound (400-600 mg daily) or Amitriptyline (100-150 mg daily).
-
Outcome Assessment: The primary measure of efficacy was the change from baseline in the total score on the 17-item Hamilton Depression Rating Scale (HDRS). Secondary measures included the Clinical Global Impression (CGI) scale. Assessments were conducted at baseline and at regular intervals throughout the 6-week trial.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the mean change in HDRS scores between the two treatment groups, with the baseline HDRS score as a covariate.
Therapeutic Potential in Obesity
This compound was also investigated for its potential role in weight management, likely due to the known effects of serotonin on appetite and satiety.
| Trial | Comparator | Dosage | Duration | Primary Outcome Measure | Key Efficacy Findings |
| This compound in Obesity | Placebo | 600 mg/day | 12 weeks | Change in body weight | This compound produced a statistically significant greater weight loss compared to placebo. |
Experimental Protocol: this compound for Obesity
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Obese adult patients with a Body Mass Index (BMI) between 30 and 40 kg/m ².
-
Intervention: Participants were randomized to receive either this compound (600 mg daily) or a matching placebo. All participants also received counseling on a balanced, low-calorie diet.
-
Outcome Assessment: The primary efficacy endpoint was the mean percentage change in body weight from baseline to the end of the 12-week treatment period. Secondary endpoints included changes in BMI and waist circumference.
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the difference in mean percentage weight change between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline weight as a covariate.
Workflow of the this compound obesity trial.
Safety and Tolerability Profile
A key differentiator for this compound in early trials was its side effect profile compared to TCAs.
| Adverse Event | This compound | Amitriptyline | Imipramine | Placebo (Obesity Trial) |
| Anticholinergic Effects (Dry Mouth, Constipation, etc.) | Lower Incidence | Higher Incidence | Higher Incidence | N/A |
| Nausea | More Common | Less Common | Less Common | More Common than this compound |
| Sedation | Less Common | More Common | More Common | N/A |
| Weight Gain | No significant change or slight loss | Common | Common | N/A |
Pharmacokinetics
This compound exhibits several key pharmacokinetic properties:
-
Absorption: Well-absorbed after oral administration.
-
Metabolism: Undergoes extensive first-pass metabolism in the liver.
-
Bioavailability: Oral bioavailability is relatively low due to first-pass metabolism.
-
Elimination Half-Life: The elimination half-life of this compound is approximately 1-2 days.
Discontinuation of Development
The development of this compound was halted in favor of paroxetine.[3] The primary cited reason was that this compound's pharmacokinetic profile necessitated multiple daily doses, which was seen as a disadvantage compared to the once-daily dosing potential of paroxetine.[3]
Comparison with Modern Antidepressants
While direct comparative trials are unavailable, an indirect comparison can be made with modern antidepressants based on the wealth of data from numerous clinical trials. A large network meta-analysis of 21 antidepressant drugs provides a basis for this comparison.
| Antidepressant Class | General Efficacy (vs. Placebo) | Common Side Effects |
| SSRIs (e.g., Fluoxetine, Sertraline) | All antidepressants were more efficacious than placebo. | Nausea, headache, insomnia, sexual dysfunction. |
| SNRIs (e.g., Venlafaxine, Duloxetine) | All antidepressants were more efficacious than placebo. | Similar to SSRIs, with the potential for increased blood pressure. |
| TCAs (e.g., Amitriptyline, Imipramine) | All antidepressants were more efficacious than placebo. | Anticholinergic effects, sedation, weight gain, cardiotoxicity in overdose. |
Based on the available data, this compound's efficacy appears comparable to that of the older TCAs. Its main advantage was a more favorable side effect profile, particularly the lower incidence of anticholinergic effects and weight gain. This profile is broadly similar to that of other SSRIs that were subsequently developed and have become first-line treatments for depression. However, the need for multiple daily doses was a significant practical disadvantage that likely contributed to the cessation of its development.
Conclusion
The cross-study analysis of this compound reveals a drug with a therapeutic potential that was recognized in its time, demonstrating efficacy comparable to the then-standard treatments for depression and showing promise in weight management. Its primary innovation lay in its selective mechanism of action, which translated to a better-tolerated safety profile than the TCAs. However, the pharmaceutical landscape evolved, and drugs with more convenient dosing schedules, such as paroxetine, were prioritized. The data on this compound remains a valuable case study in drug development, highlighting the interplay of efficacy, safety, and practical considerations in determining the trajectory of a therapeutic agent.
References
Femoxetine as a Reference Compound in Novel SSRI Screening: A Comparative Guide
For researchers and scientists engaged in the discovery and development of novel Selective Serotonin Reuptake Inhibitors (SSRIs), the choice of an appropriate reference compound is critical for the accurate evaluation of new chemical entities. Femoxetine, a selective serotonin (5-HT) reuptake inhibitor, serves as a valuable tool in this context.[1] This guide provides a comparative analysis of this compound against other common SSRIs, supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.
Pharmacological Profile: A Comparative Overview
This compound, structurally related to paroxetine, demonstrates high affinity and selectivity for the serotonin transporter (SERT).[1] Its primary mechanism of action involves the inhibition of serotonin reuptake into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[2] This targeted action makes it an effective reference for identifying and characterizing new compounds with similar pharmacological profiles.
To provide a clear comparison, the binding affinities (Ki) of this compound and other widely used SSRIs for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| This compound | 7.59 | 302.0 | 1995.3 | 39.8 | 262.9 |
| Fluoxetine | 23.9 | 316.2 | 3801.9 | 13.2 | 159.1 |
| Paroxetine | 0.39 | 23.9 | 204.2 | 61.3 | 523.6 |
| Sertraline | 0.25 | 416.9 | 25.1 | 1667.6 | 100.4 |
| Citalopram | 1.12 | 6166.0 | >10,000 | 5505.4 | >8928.6 |
Data compiled from various sources. Ki values are approximations and can vary based on experimental conditions.
Experimental Protocols for SSRI Screening
The following are detailed methodologies for key in vitro and in vivo experiments commonly employed in the screening of novel SSRIs, with this compound used as a reference compound.
1. Radioligand Binding Assay:
This assay measures the affinity of a test compound for the serotonin transporter.
-
Materials:
-
Human recombinant SERT (hSERT) expressed in cell membranes (e.g., from HEK293 cells).
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
Reference Compound: this compound hydrochloride.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
In a 96-well plate, add cell membranes expressing hSERT, the radioligand at a concentration near its Kd, and either the reference or test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Serotonin Reuptake Inhibition Assay:
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells.
-
Materials:
-
HEK293 cells stably expressing hSERT.
-
[³H]-Serotonin.
-
Reference Compound: this compound hydrochloride.
-
Test compounds.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
-
Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or the test compound for 10-20 minutes at 37°C.
-
Initiate serotonin uptake by adding [³H]-Serotonin to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of serotonin uptake.
-
1. Forced Swim Test (FST) in Rats:
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the swim tank for a 15-minute period. This initial exposure induces a state of immobility in a subsequent test.
-
Remove the rats, dry them, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound (as a positive control), a vehicle, or the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes for i.p. administration), place the rats back into the swim tank for a 5-minute test session.
-
Record the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.
-
2. Tail Suspension Test (TST) in Mice:
The TST is another common behavioral despair model used to screen for antidepressants.
-
Animals: Male C57BL/6 or BALB/c mice.
-
Apparatus: A horizontal bar or rod placed at a sufficient height to prevent the mouse from touching the ground.
-
Procedure:
-
Administer this compound (as a positive control), a vehicle, or the test compound.
-
After the appropriate pre-treatment time, suspend each mouse by its tail from the horizontal bar using adhesive tape. The last 1-2 cm of the tail is typically used for suspension.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant reduction in the total time of immobility compared to the vehicle-treated group suggests antidepressant-like effects.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in SSRI screening and their mechanism of action, the following diagrams are provided.
References
A Comparative Pharmacodynamic Analysis of Femoxetine and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamics of two selective serotonin reuptake inhibitors (SSRIs), Femoxetine and Fluoxetine. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, receptor binding profiles, and the experimental methodologies used to determine these characteristics.
Introduction
This compound and Fluoxetine are both members of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. Their primary therapeutic effect is believed to be mediated by the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft. While both compounds share this primary mechanism, their detailed pharmacodynamic profiles, including their affinity for other neurotransmitter transporters and receptors, can differ, potentially leading to variations in their clinical efficacy and side-effect profiles. Fluoxetine, marketed as Prozac®, was one of the first SSRIs to gain widespread clinical use.[1][2] this compound, a structurally related compound, was developed around the same time but its clinical development was halted.[3] This guide provides a quantitative comparison of their pharmacodynamic properties based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and Fluoxetine are selective inhibitors of the serotonin transporter (SERT).[2][3] By binding to SERT, they block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration of serotonin available to bind to postsynaptic 5-HT receptors, thereby enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin is thought to underlie the therapeutic antidepressant effects of these drugs.
Comparative Binding Affinities
The binding affinity of a drug to its target is a key determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities (Ki) of this compound and Fluoxetine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Table 1: Binding Affinities (pKi) of this compound and Fluoxetine for Monoamine Transporters [4]
| Compound | DAT (pKi) | NET (pKi) | SERT (pKi) |
| This compound | 5.7 | 6.52 | 6.12 |
| Fluoxetine | 5.42 | 5.5 | 6.62 |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Calculated Binding Affinities (Ki, nM) of this compound and Fluoxetine for Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| This compound | 200 | 30.2 | 75.9 |
| Fluoxetine | 380 | 3162 | 24.0 |
Ki values were calculated from the pKi values in Table 1 (Ki = 10^(-pKi) * 10^9).
From this data, it is evident that both compounds exhibit higher affinity for SERT compared to DAT and NET, consistent with their classification as SSRIs. Fluoxetine demonstrates a higher affinity for SERT than this compound. Conversely, this compound shows a higher affinity for NET compared to Fluoxetine. Both drugs have relatively low affinity for DAT.
In Vitro Serotonin Reuptake Inhibition
The functional consequence of binding to the serotonin transporter is the inhibition of serotonin reuptake. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the serotonin reuptake.
Table 3: In Vitro Serotonin Reuptake Inhibition (IC50)
| Compound | IC50 (nM) for 5-HT Uptake |
| This compound | Data not available in the reviewed literature |
| Fluoxetine | ~10-20 |
Note: IC50 values can vary depending on the experimental conditions.
While specific IC50 values for this compound were not available in the reviewed literature, its potent inhibition of 5-HT uptake has been described qualitatively.[5] For Fluoxetine, the IC50 for serotonin uptake is in the low nanomolar range, confirming its potent activity at the serotonin transporter.
Experimental Protocols
The data presented in this guide are derived from in vitro experimental assays. The following are detailed descriptions of the typical methodologies employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., human SERT, NET, or DAT) are prepared from cultured cells or brain tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and a range of concentrations of the unlabeled test compound (this compound or Fluoxetine).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.
Protocol Details:
-
Cell Culture: Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT) are cultured to confluence in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing various concentrations of the test compound (this compound or Fluoxetine).
-
Initiation of Uptake: A fixed concentration of radiolabeled serotonin ([³H]-5-HT) is added to initiate the uptake process.
-
Incubation: The cells are incubated for a specific time at a controlled temperature (e.g., 37°C) to allow for serotonin transport into the cells.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported [³H]-5-HT, is measured using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of inhibition of [³H]-5-HT uptake compared to a control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting a dose-response curve.
Conclusion
This comparative guide has provided a detailed overview of the pharmacodynamics of this compound and Fluoxetine. Both compounds are selective serotonin reuptake inhibitors, with their primary mechanism of action being the blockade of the serotonin transporter. Quantitative binding data reveals that Fluoxetine has a higher affinity for the serotonin transporter, while this compound displays a comparatively higher affinity for the norepinephrine transporter. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these and other similar compounds. This information can serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Buy this compound | 59859-58-4 [smolecule.com]
- 2. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies of a new 5HT-uptake inhibitor and some tricyclic thymoleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Femoxetine Shows No Significant Advantage Over Placebo in Weight Loss, Study Reveals
For Immediate Release
[City, State] – [Date] – A 16-week, randomized, double-blind clinical trial investigating the efficacy of femoxetine, a selective serotonin reuptake inhibitor (SSRI), for weight loss in obese patients found no statistically significant difference in weight reduction compared to a placebo.[1] The study, published in the International Journal of Obesity, highlights the complexities of pharmacological interventions for obesity and underscores the significant impact of lifestyle modifications.
The trial enrolled 73 obese patients, with 36 receiving a daily dose of 600 mg of this compound and 37 receiving a placebo.[1] Both groups were also instructed to follow a calorie-restricted diet of 1200-1600 kcal per day.[1] After 16 weeks, the median weight loss was 8.3 kg for the this compound group and 6.2 kg for the placebo group.[1] While the this compound group experienced a numerically higher median weight loss, the difference was not statistically significant.[1]
Experimental Protocol
The study was a randomized, group-comparative, double-blind trial conducted in a general practice setting.
-
Participants: 73 patients who were more than 20% above their ideal body weight.
-
Intervention: Participants were randomly allocated to receive either 600 mg of this compound daily (n=36) or a placebo (n=37) for 16 weeks.
-
Dietary Intervention: All participants were advised to adhere to a daily caloric intake of 1200-1600 kcal.
-
Primary Outcome: The primary measure of efficacy was the change in body weight from baseline to the end of the 16-week treatment period.
Quantitative Data Summary
| Treatment Group | Number of Participants | Median Weight Loss (kg) |
| This compound (600 mg/day) | 36 | 8.3 |
| Placebo | 37 | 6.2 |
Data from: this compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo. Int J Obes. 1987;11(2):183-90.[1]
Mechanism of Action: SSRIs and Appetite Regulation
This compound is a selective serotonin reuptake inhibitor (SSRI). The proposed mechanism for weight loss with SSRIs is through their effect on the central nervous system, specifically by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter known to be involved in the regulation of mood, appetite, and satiety. By blocking the reuptake of serotonin, SSRIs enhance serotonergic neurotransmission, which is thought to lead to a decrease in appetite and an increase in feelings of fullness, thereby reducing food intake.
Caption: Simplified signaling pathway of this compound as an SSRI.
Experimental Workflow
The workflow of the clinical trial followed a standard double-blind, placebo-controlled design.
Caption: Workflow of the randomized controlled trial.
Adverse Events
Side effects reported in the study were generally minor.[1] Gastrointestinal symptoms were reported more frequently in the this compound group compared to the placebo group.[1] The incidence and nature of other side effects were comparable between the two groups.[1]
Conclusion
The findings of this study suggest that this compound, at a dose of 600 mg per day, does not offer a statistically significant benefit for weight loss in the general obese population when compared to placebo and a calorie-restricted diet. The significant weight loss observed in the placebo group highlights the effectiveness of dietary and lifestyle interventions. While this compound has been shown to have antidepressant effects comparable to other established medications, its utility as a primary treatment for obesity is not supported by this clinical trial.[1] Further research may be warranted to explore its potential effects in specific subpopulations of obese individuals. The development of this compound for eating disorders and other indications was discontinued.[2]
References
Femoxetine's Interaction with Neurotransmitter Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), primarily exerts its therapeutic effect by blocking the serotonin transporter (SERT), thus increasing the synaptic availability of serotonin.[1][2] However, a comprehensive understanding of its pharmacological profile requires a thorough investigation of its interactions with other neurotransmitter systems. This guide provides a comparative analysis of this compound's binding affinities for various neurotransmitter transporters and receptors, supported by experimental data and detailed methodologies.
Monoamine Transporter Interactions
This compound exhibits a high affinity for the human serotonin transporter (SERT), with a lesser affinity for the norepinephrine transporter (NET) and a significantly lower affinity for the dopamine transporter (DAT). This profile is characteristic of an SSRI, distinguishing it from serotonin-norepinephrine reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs) which show more potent activity at NET.
| Transporter | pKi | Ki (nM) | Alternative |
| Serotonin Transporter (SERT) | 7.76 | 17.38 | Paroxetine |
| Norepinephrine Transporter (NET) | 6.52 | 302 | Desipramine |
| Dopamine Transporter (DAT) | 5.7 | 2000 | Bupropion |
pKi: The negative logarithm of the molar concentration of a ligand that will occupy 50% of the available receptors. A higher pKi value indicates a higher binding affinity.
Off-Target Binding Profile
While this compound's primary activity is at the SERT, its interaction with other neurotransmitter receptors is crucial for understanding its side-effect profile and potential for drug-drug interactions.
Serotonin Receptor Interactions
Studies have shown that this compound, along with other SSRIs like fluoxetine and paroxetine, demonstrates relatively weak affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3.[2] This low affinity for serotonin receptors suggests that the direct modulation of these receptors is unlikely to be a primary mechanism of its therapeutic action.
Adrenergic, Histaminergic, and Muscarinic Receptor Interactions
Data on the specific binding affinities of this compound for adrenergic, histaminergic, and muscarinic receptors are limited in the currently available literature. However, compared to TCAs, which often have significant anticholinergic (muscarinic receptor blockade) and antihistaminergic side effects, SSRIs like fluoxetine generally exhibit much lower affinity for these receptors.[3] It is plausible that this compound shares this characteristic of high selectivity for the serotonin transporter over these other receptor systems. For instance, many tricyclic antidepressants show high affinity for histamine H1 receptors, which is associated with side effects like weight gain.[4]
Sigma Receptor Interactions
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to study the interaction of compounds like this compound with neurotransmitter systems.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the binding affinity of this compound to various neurotransmitter receptors and transporters.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter.
-
Radioligand specific for the target (e.g., [3H]citalopram for SERT).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and control compounds.
-
Incubation: In a 96-well plate, add the cell membranes/homogenate, the radioligand at a concentration near its Kd, and varying concentrations of this compound or a known competing ligand (for displacement curves). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into cells or synaptosomes.
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin, norepinephrine, and dopamine uptake.
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT and NET) or cells expressing the specific transporter.
-
Radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, [3H]dopamine).
-
This compound and other uptake inhibitors.
-
Krebs-Ringer buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or a control inhibitor for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short, defined time (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the filters, which represents the amount of neurotransmitter taken up by the synaptosomes or cells.
-
Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of this compound to determine the IC50 value.[7][8][9][10]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a drug.[11][12][13][14]
Objective: To measure the effect of this compound administration on extracellular serotonin, norepinephrine, and dopamine levels in specific brain regions of a rat.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 2 hours) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time to observe the time course of the drug's effect.[15]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
SSRI Action at the Synapse
Radioligand Binding Assay Workflow
This compound Transporter Selectivity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine and two other serotonin uptake inhibitors without affinity for neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Findings on Femoxetine's Effect on 5-HT Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Femoxetine's effects on serotonin (5-HT) metabolism, contextualized with findings from other selective serotonin reuptake inhibitors (SSRIs). Due to the limited recent research specifically replicating early this compound studies, this guide synthesizes available data on this compound and draws comparisons with more extensively studied SSRIs like Fluoxetine.
Executive Summary
This compound is a potent selective serotonin reuptake inhibitor (SSRI) that demonstrated clear effects on 5-HT metabolism in early clinical and preclinical studies.[1] Research has shown its ability to reduce whole blood serotonin levels, indicating its effectiveness in blocking the serotonin transporter (SERT).[1] Like other SSRIs, this compound undergoes significant first-pass metabolism, with its primary metabolite, northis compound, also exhibiting activity.[2] While direct modern replication studies are limited, the foundational data aligns with the known mechanisms of SSRIs. This guide provides a framework for understanding this compound's action in the context of current knowledge of 5-HT metabolism and SSRI pharmacology.
Data Presentation: this compound and Comparators
The following tables summarize key quantitative data on this compound and provide a comparison with Fluoxetine, a widely studied SSRI.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Fluoxetine | Reference |
| Bioavailability | Low (5-10%) due to extensive first-pass metabolism | Variable, generally well-absorbed | [3] |
| Active Metabolite | Northis compound | Norfluoxetine | [2] |
| Primary Metabolism | O- and N-demethylation | N-demethylation (primarily by CYP2D6) | [4] |
| Half-life | 7-27 hours | 1-3 days (parent), 4-16 days (metabolite) | [5] |
Table 2: Effects on 5-HT and Metabolites
| Finding | This compound | Fluoxetine | Reference |
| Whole Blood 5-HT | Significant reduction in depressed patients (from 0.21 to 0.05 µg/ml) | Reduces 5-HT levels in platelets | [1][6] |
| Brain 5-HIAA | Blocked morphine-induced increase in 5-HT metabolism | Decreases 5-HIAA levels in the brain | [6][7] |
| Extracellular 5-HT (Microdialysis) | Not explicitly found for this compound | Dose-dependent increase in various brain regions | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are outlined below to facilitate replication and further research.
In Vivo Voltammetry for Measuring 5-HT Metabolism
This technique was used to measure the effect of this compound on morphine-induced increases in 5-HT metabolism in the nucleus raphe magnus of freely-moving rats.[7]
-
Subjects: Male rats of an inbred strain.
-
Electrochemical Detection: A differential pulse amperometry method is employed using a carbon fiber electrode to detect 5-hydroxyindoles (peak "3"), which is an indicator of 5-HT metabolism.
-
Drug Administration: this compound (40 mg/kg i.p.) was administered acutely. Morphine (10 mg/kg i.p.) was used to induce an increase in 5-HT metabolism.[7]
-
Data Analysis: Changes in the peak "3" signal are measured over time to assess the rate of 5-HT metabolism.
Measurement of Whole Blood Serotonin
This method was utilized to determine the effect of this compound on 5-HT concentrations in depressed patients.[1]
-
Subjects: Patients diagnosed with depression.
-
Sample Collection: Whole blood samples are collected before and during treatment with this compound.
-
Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence detection is a standard method for quantifying serotonin in biological samples.
-
Drug Administration: Patients were treated with this compound for 6 weeks.[1]
-
Data Analysis: Comparison of pre- and post-treatment 5-HT levels.
In Vivo Microdialysis for Extracellular 5-HT
While not specifically detailed for this compound in the available literature, this is a standard and crucial technique for assessing the direct impact of SSRIs on synaptic serotonin levels. The protocol for Fluoxetine is provided as a template.[8][9][10][11]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., frontal cortex, hippocampus, raphe nuclei).[8][11]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analytical Method: HPLC coupled with electrochemical detection is used to measure the concentration of 5-HT in the dialysate.[12]
-
Drug Administration: The SSRI is administered systemically (e.g., i.p.) or locally via the microdialysis probe.
-
Data Analysis: Changes in extracellular 5-HT concentrations from baseline are calculated.
Mandatory Visualization
Signaling Pathway: 5-HT Synthesis and Metabolism
The following diagram illustrates the core pathway of serotonin synthesis from tryptophan and its subsequent metabolism, which is the target of SSRIs like this compound.
Caption: Serotonin (5-HT) is synthesized from tryptophan and metabolized to 5-HIAA.
Experimental Workflow: In Vivo Microdialysis
This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure the effect of an SSRI on extracellular serotonin levels.
Caption: Workflow for in vivo microdialysis to measure SSRI effects on brain 5-HT.
Logical Relationship: SSRI Mechanism of Action
This diagram illustrates the mechanism of action of SSRIs, including this compound, at the synaptic level.
References
- 1. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of fluoxetine and norfluoxetine on 5-hydroxytryptamine metabolism in blood platelets and brain after administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks the morphine-induced increase in 5-HT metabolism, as measured by in vivo voltammetry in the nucleus raphe magnus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 12. Correlated reductions in cerebrospinal fluid 5-HIAA and MHPG concentrations after treatment with selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Femoxetine in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for femoxetine or a similar compound. Although a specific SDS for this compound is not publicly available, an SDS for a structurally related compound indicates that it may be harmful if swallowed, cause serious eye damage, and may cause drowsiness or dizziness. It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached as a hazardous waste, following the guidelines established by the Resource Conservation and Recovery Act (RCRA).[4] Research laboratories are required to manage hazardous waste from its generation to its final disposal.[1][2]
Step 1: Waste Identification and Classification
This compound, as an unused or expired research chemical, would likely be classified as a P-listed or U-listed hazardous waste if it meets certain criteria.[4] However, without a specific EPA waste code assigned to this compound, it is prudent to manage it as a hazardous chemical waste.
Step 2: Segregation and Containerization
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Use a designated, chemically compatible, and properly labeled hazardous waste container.[4] The container must be in good condition, with a secure, leak-proof lid.[4]
-
The label should clearly read "Hazardous Waste" and include the name "this compound," the concentration, and the date accumulation started.
Step 3: On-site Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from drains or sources of ignition.
-
Follow your institution's specific limits on the volume of waste and the time it can be stored in the lab before being transferred to a central accumulation area.
Step 4: Professional Waste Disposal
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.[2]
-
These professional services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[2] Incineration is a common treatment method for pharmaceutical waste.[5]
What Not to Do:
-
DO NOT dispose of this compound down the drain.[5] This can lead to the contamination of water supplies.[1]
-
DO NOT dispose of this compound in the regular trash.[4]
-
DO NOT mix this compound with incompatible chemicals.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste in the same designated container as the pure compound.
Decontamination Procedures
In the event of a spill, follow your laboratory's established spill response protocol. Generally, this involves:
-
Alerting personnel in the area.
-
Wearing appropriate PPE.
-
Containing the spill with an absorbent material.
-
Cleaning the area with a suitable solvent (e.g., ethanol, followed by water), collecting all cleanup materials as hazardous waste.
-
Ventilating the area.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound in a laboratory environment.
References
Essential Safety and Logistical Information for Handling Femoxetine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Femoxetine. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling potent pharmaceutical compounds and information available for structurally similar drugs.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1][2] - Gown: Disposable, back-closing gown made of a low-permeability fabric.[2][3] - Eye Protection: Chemical safety goggles and a face shield.[1][4] - Respiratory Protection: An N95 or higher-rated respirator is recommended, especially when handling powders outside of a containment device.[4] |
| Solution Preparation and Handling | - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1][2] - Gown: Disposable, low-permeability gown.[2][3] - Eye Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][4] |
| General Laboratory Operations | - Gloves: Single pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1] - Gown: Impermeable gown.[2][3] - Eye Protection: Chemical safety goggles and a face shield.[1][4] - Respiratory Protection: A chemical cartridge-type respirator may be necessary for large spills.[4] - Other: Disposable shoe covers.[3] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1][2] - Gown: Disposable, low-permeability gown.[2][3] - Eye Protection: Chemical safety goggles. |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood or a biological safety cabinet, is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handling:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid and Liquid Waste: All waste containing this compound should be collected in clearly labeled, sealed containers.[7] This includes unused compounds, solutions, and grossly contaminated items.
-
Contaminated PPE and Materials: Used gloves, gowns, bench paper, and other contaminated disposable materials should be placed in a designated hazardous waste container.
-
Disposal Method: Follow all institutional and local regulations for the disposal of hazardous pharmaceutical waste. In the absence of specific guidelines, it is recommended to treat it as hazardous chemical waste. One common method is to mix the waste with an inert material like cat litter or coffee grounds in a sealed container before placing it in the trash.[8][9][10] Never dispose of this compound down the drain or in the regular trash without deactivation.[11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. All labels should be defaced before disposing of the container.[8]
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pogo.ca [pogo.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. uspharmacist.com [uspharmacist.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
